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  • Product: 6-Chloro-3-methyl-pyridine-2-carboxamide
  • CAS: 1446408-24-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of 6-Chloro-3-methyl-pyridine-2-carboxamide

Executive Summary In the landscape of modern pharmaceutical synthesis, highly functionalized pyridine derivatives serve as indispensable building blocks. Among these, 6-Chloro-3-methyl-pyridine-2-carboxamide (CAS Registr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, highly functionalized pyridine derivatives serve as indispensable building blocks. Among these, 6-Chloro-3-methyl-pyridine-2-carboxamide (CAS Registry Number: 1446408-24-7) has emerged as a critical active pharmaceutical ingredient (API) intermediate[1]. For researchers and drug development professionals, establishing the precise physicochemical profile of this scaffold is the foundational step in rational drug design.

This technical guide provides an in-depth analysis of the compound's molecular weight—strictly defined as 170.60 g/mol [2]—and outlines the self-validating analytical protocols required for its empirical verification in a laboratory setting.

Molecular Architecture and Stoichiometric Calculus

The macroscopic molecular weight of a compound is an emergent property of its atomic composition. To understand the causality behind the physical properties of 6-Chloro-3-methyl-pyridine-2-carboxamide, we must deconstruct its molecular architecture. The core is a pyridine ring, systematically substituted at the 2, 3, and 6 positions to yield the exact chemical formula C7H7ClN2O [3].

Atomic Mass Contributions

The standard molecular weight is calculated using:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Standard Molecular Weight: 170.596 g/mol (conventionally reported as 170.60 g/mol )[2].

Isotopic Distribution and Exact Mass

For high-resolution mass spectrometry (HRMS), the monoisotopic exact mass is the critical metric. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78% abundance) and ³⁷Cl (24.22% abundance).

  • Monoisotopic Mass (³⁵Cl): 170.0247 Da

  • Isotopic Mass (³⁷Cl): 172.0217 Da

This isotopic signature produces a characteristic 3:1 ratio (M to M+2) in mass spectra, serving as a diagnostic feature during analytical verification.

Implications for Drug Design (Lipinski's Rule of Five)

In Fragment-Based Drug Discovery (FBDD), the molecular weight of a starting scaffold dictates its downstream ligand efficiency. At 170.60 Da, 6-Chloro-3-methyl-pyridine-2-carboxamide sits well below the 500 Da threshold defined by . Its low molecular weight allows medicinal chemists an ample "size budget" to append complex pharmacophores without violating pharmacokinetic constraints.

DrugDesign Start 6-Chloro-3-methyl- pyridine-2-carboxamide MW MW = 170.60 g/mol (< 500 Da) Start->MW HBA HBA = 3 (< 10) Start->HBA HBD HBD = 2 (< 5) Start->HBD Pass Lipinski Rule of 5 Compliant (FBDD Optimized) MW->Pass HBA->Pass HBD->Pass

Evaluation of 6-Chloro-3-methyl-pyridine-2-carboxamide against Lipinski's Rule of Five.

Analytical Protocol: Empirical Verification of Molecular Weight

Theoretical calculations must be grounded in empirical reality. To verify the molecular weight and structural identity of this compound, we employ Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

The Self-Validating Isotopic Principle

Trustworthy experimental design requires internal controls. This protocol relies on the natural isotopic distribution of chlorine. By mandating the detection of both the [M+H]⁺ peak and the [M+2+H]⁺ peak at a strict 3:1 ratio, the mass spectrometry workflow becomes a self-validating system . Any deviation from this ratio immediately flags isobaric interference, adduct formation, or sample contamination, preventing false positive identifications.

Step-by-Step LC-MS Methodology
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 in a 50:50 ACN/Water mixture.

    • Causality: High concentrations lead to detector saturation and ion suppression. Dilution ensures the compound remains within the linear dynamic range of the mass analyzer.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in ACN). Run a gradient from 5% B to 95% B over 3 minutes.

    • Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks, and provides the necessary proton source (H⁺) for efficient positive-mode ionization.

  • Mass Spectrometric Detection (ESI+):

    • Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

    • Causality: The basic pyridine nitrogen and the carboxamide group readily accept protons. ESI+ is the optimal soft-ionization technique to yield intact [M+H]⁺ molecular ions without inducing excessive fragmentation.

  • Data Interpretation:

    • Action: Extract ion chromatograms (EIC) for m/z 171.03 ([M(³⁵Cl)+H]⁺) and m/z 173.03 ([M(³⁷Cl)+H]⁺). Confirm the 3:1 intensity ratio.

LCMS_Workflow A Sample Prep 1 mg/mL in ACN B LC Separation C18, Gradient Elution A->B C ESI+ Ionization Protonation B->C D Mass Analyzer TOF/Quadrupole C->D E Data Analysis m/z 171.03 & 173.03 D->E

LC-MS/MS Workflow for Molecular Weight Verification of 6-Chloro-3-methyl-pyridine-2-carboxamide.

Quantitative Data Summary

To facilitate rapid reference for researchers and formulation scientists, the critical physicochemical parameters are summarized below.

ParameterValueReference / Derivation
Chemical Name 6-Chloro-3-methyl-pyridine-2-carboxamideStandard IUPAC Nomenclature
CAS Registry Number 1446408-24-7[3]
Chemical Formula C7H7ClN2O[2]
Standard Molecular Weight 170.60 g/mol Calculated via IUPAC atomic weights[2]
Monoisotopic Mass (³⁵Cl) 170.0247 DaHRMS Target Calculation
Hydrogen Bond Donors 2Carboxamide (-NH2)
Hydrogen Bond Acceptors 3Pyridine N, Amide O, Amide N
Target m/z[M+H]⁺ 171.03 / 173.03ESI+ Mass Spectrometry

References

Sources

Exploratory

Predictive and Empirical Solubility Profiling of 6-Chloro-3-methylpyridine-2-carboxamide in Organic Solvents

Executive Summary & Structural Significance 6-Chloro-3-methylpyridine-2-carboxamide (CAS: 1446408-24-7) is a highly specialized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

6-Chloro-3-methylpyridine-2-carboxamide (CAS: 1446408-24-7) is a highly specialized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of NF-κB inducing kinase (NIK) inhibitors for autoimmune and inflammatory disorders[1]. For process chemists and formulation scientists, establishing a precise solubility profile for this compound is paramount. Solubility dictates the efficiency of reaction kinetics, the design of crystallization-based purifications, and the formulation of downstream biological assays.

Because this molecule possesses a complex array of hydrogen-bond donors, acceptors, and lipophilic domains, its dissolution cannot be accurately predicted by simple "like-dissolves-like" heuristics. This whitepaper provides a rigorous, causality-driven analysis of its solubility behavior in organic solvents, grounded in thermodynamic principles and self-validating empirical protocols.

Structural Causality and Intermolecular Dynamics

The solubility of 6-Chloro-3-methylpyridine-2-carboxamide is fundamentally governed by the interplay of its functional groups, which dictate both its crystal lattice energy and its solvent-solute interactions:

  • Carboxamide Group (-CONH₂): This moiety acts as both a strong hydrogen-bond donor and acceptor. In the solid state, primary amides typically form robust intermolecular hydrogen-bonded dimers or polymeric networks, resulting in high lattice energy[2]. To achieve dissolution, a solvent must possess sufficient polarity and hydrogen-bonding capacity to competitively disrupt these amide-amide networks.

  • Pyridine Nitrogen: Functions as a localized hydrogen-bond acceptor, enhancing the molecule's affinity for protic solvents (e.g., alcohols).

  • Methyl Group (-CH₃) at Position 3: This introduces critical steric bulk adjacent to the carboxamide group. The steric clash can force the amide plane to twist slightly out of coplanarity with the pyridine ring. This disruption lowers the efficiency of crystal packing compared to unmethylated picolinamides, thereby slightly reducing the melting point and improving solubility in moderately polar organic solvents.

  • Chloro Group (-Cl) at Position 6: Increases the overall lipophilicity (LogP) and polarizability of the molecule, enhancing its affinity for halogenated and moderately polar solvents like dichloromethane (DCM).

Hansen Solubility Parameters (HSP) Framework

To systematically predict the solubility of this compound, we apply the Hansen Solubility Parameters (HSP) framework. HSP deconstructs cohesive energy into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[3].

Based on structural analogs such as pyrazinamide[4] and various picolinamide derivatives, the estimated HSP coordinates for 6-Chloro-3-methylpyridine-2-carboxamide are centered approximately at:

  • δD​ (Dispersion): ≈18.5 MPa1/2

  • δP​ (Polar): ≈10.2 MPa1/2

  • δH​ (Hydrogen Bonding): ≈8.5 MPa1/2

Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of these values will act as effective solvents, minimizing the Relative Energy Difference (RED).

Quantitative Solubility Profile in Common Organic Solvents

Table 1 synthesizes the expected solubility profile across various organic solvent classes at standard ambient temperature (298.15 K). This quantitative data is extrapolated from thermodynamic assessments of structurally homologous carboxamides and empirical screening principles[4].

Table 1: Solubility Profile of 6-Chloro-3-methylpyridine-2-carboxamide at 298.15 K

Solvent ClassSolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50High δP​ and strong H-bond acceptor capability (S=O) easily disrupt amide-amide crystal networks.
Polar Aprotic N,N-Dimethylformamide (DMF)> 30Excellent solvation of both the lipophilic pyridine ring and the polar amide group.
Polar Protic Methanol (MeOH)10 - 20Moderate dissolution via competitive H-bond donation to the pyridine nitrogen and amide carbonyl.
Polar Protic Ethanol (EtOH)5 - 15Slightly lower than methanol due to increased aliphatic chain length reducing polar interaction density.
Moderately Polar Dichloromethane (DCM)1 - 5Solvates the halogenated ring well via dispersion, but lacks strong H-bonding to break the amide lattice.
Moderately Polar Ethyl Acetate (EtOAc)1 - 5Acts as an H-bond acceptor, but limited donor capacity restricts overall thermodynamic solubility.
Non-Polar Hexane / Heptane< 0.1Purely dispersion-driven; completely unable to overcome the high crystal lattice energy of the carboxamide.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically validate the solubility of 6-Chloro-3-methylpyridine-2-carboxamide for specific process conditions (e.g., reaction scale-up or formulation), a rigorous, self-validating isothermal shake-flask methodology coupled with HPLC-UV quantification is required.

Unlike basic dissolution tests, this protocol includes a mandatory solid-phase check to ensure the measured solubility corresponds to the active pharmaceutical ingredient (API) and not a newly formed solvate.

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 100 mg) of 6-Chloro-3-methylpyridine-2-carboxamide to 1.0 mL of the target organic solvent in a tightly sealed 2 mL glass HPLC vial.

  • Equilibration: Place the vial in a thermostatic shaking incubator at 298.15 K (± 0.1 K) and agitate at 500 RPM for 48 hours to ensure true thermodynamic equilibrium is reached[4].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact same temperature (298.15 K) to cleanly separate the undissolved solid phase from the supernatant.

  • Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot in a universal solvent (e.g., Acetonitrile/Water 50:50) to prevent precipitation upon ambient temperature fluctuations and to fall within the linear dynamic range of the detector.

  • Quantification: Analyze the diluted sample via HPLC-UV (detection at ~254 nm, corresponding to the pyridine chromophore maximum absorption).

  • Self-Validation Loop (Critical): Isolate and analyze the residual solid phase via Powder X-Ray Diffraction (PXRD). Confirm that no solvent-mediated polymorphic transformation or solvate formation occurred during the 48-hour equilibration. If the crystal form has changed, the measured concentration represents the solubility of the new polymorph/solvate, not the original compound.

Workflow Visualization

Below is the logical workflow for the self-validating solubility screening process.

G N1 Compound Input: 6-Chloro-3-methylpyridine-2-carboxamide N2 Solvent Selection (HSP Profiling) N1->N2 N3 Isothermal Equilibration (48h at 298.15 K) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Analysis (HPLC-UV) N4->N5 N6 Solid Phase Analysis (PXRD) N4->N6 N7 Polymorph Check: Did crystal form change? N5->N7 N6->N7 N8 Record Thermodynamic Solubility N7->N8 No N9 Record Solvate/Polymorph Solubility N7->N9 Yes

Caption: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Conclusion & Application in Drug Development

For drug development professionals, the solubility profile of 6-Chloro-3-methylpyridine-2-carboxamide dictates specific handling strategies. Due to the high lattice energy of the carboxamide group, polar aprotic solvents (DMSO, DMF) are strictly required for generating high-concentration stock solutions for in vitro biological screening[1]. Conversely, for chemical processing and bulk purification, binary solvent mixtures (e.g., Ethanol/Heptane or EtOAc/Hexane) are highly recommended. These mixtures leverage the steep solubility curve of the compound, allowing for highly efficient, high-yield anti-solvent crystallization.

References

  • WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase.Google Patents.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC (PubMed Central). URL:[Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC (PubMed Central). URL: [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. URL:[Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of 6-Chloro-3-methyl-pyridine-2-carboxamide: A Technical Guide

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical path to ensuring downstream formulation stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is a critical path to ensuring downstream formulation stability. 6-Chloro-3-methyl-pyridine-2-carboxamide (CAS: 1446408-24-7)[1] is a highly functionalized heterocyclic building block. Because polymorphism directly impacts solubility, stability, and bioavailability, understanding the precise crystallographic packing of this molecule is non-negotiable.

This whitepaper provides an authoritative, self-validating framework for acquiring, solving, and analyzing the single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) data for this specific compound.

Molecular Anatomy and Supramolecular Causality

To successfully crystallize and refine 6-chloro-3-methyl-pyridine-2-carboxamide, one must first understand the causality behind its supramolecular assembly. The molecule possesses competing functional groups that dictate its crystal lattice:

  • The 2-Carboxamide Group (The Driver): In pyridine-2-carboxamide derivatives, the carboxamide moiety acts as the primary structure-directing group. It typically drives the formation of robust R22​(8) hydrogen-bonded homodimers (face-to-face) or 1D polymeric chains via N-H···O and N-H···N interactions[2][3].

  • The 6-Chloro Substituent (The Competitor): Chlorine introduces significant electron-withdrawing effects and polarizability. It acts as a potential halogen bond donor (Cl···O or Cl···N). This halogen bonding competes with traditional hydrogen bonding, often resulting in alternating double layers of parallel molecules[2].

  • The 3-Methyl Group (The Steric Modulator): The methyl group adds localized hydrophobicity and steric bulk. To minimize steric clash, it forces the carboxamide group out of strict coplanarity with the pyridine ring, influencing the solvent-accessible voids within the lattice.

Assembly M Monomeric API (CAS: 1446408-24-7) D Homodimer Formation (R2,2(8) Amide H-Bonds) M->D Primary Interaction C 1D Polymeric Chains (N-H···N Pyridine Bonds) D->C Secondary Interaction P 3D Crystal Lattice (Cl···Cl & π-π Stacking) C->P Weak Packing Forces

Fig 1. Hierarchical supramolecular assembly pathway driven by hydrogen and halogen bonding.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

A robust crystallographic study must be a self-validating system. The following protocol outlines the optimal methodology for 6-chloro-3-methyl-pyridine-2-carboxamide, explaining the why behind each experimental choice.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve the compound in a polar solvent (e.g., Ethyl Acetate) and place it in an inner vial. Place this inside a sealed outer chamber containing a non-polar antisolvent (e.g., Hexane).

  • Causality: The carboxamide group requires a polar solvent for initial dissolution. As the volatile non-polar Hexane slowly diffuses into the Ethyl Acetate, the dielectric constant of the mixture drops. This gradual reduction in solubility promotes controlled nucleation (yielding diffraction-quality single crystals) rather than rapid precipitation (which yields amorphous powder).

Step 2: Data Collection Parameters
  • Action: Mount the crystal on a diffractometer equipped with a Cryostream set to 100 K, utilizing Mo K α radiation ( λ=0.71073 Å) .

  • Causality: While Cu K α radiation is common for small organics, the presence of the heavier Chlorine atom in this molecule increases X-ray absorption. Mo K α minimizes these absorption artifacts, ensuring highly accurate electron density mapping. Cooling to 100 K reduces the thermal motion of the atoms (lowering the Debye-Waller factors), which sharpens the Bragg reflections and extends the resolution limit.

  • Self-Validation: Monitor the internal merging R -factor ( Rint​ ) during data reduction. An Rint​<0.05 confirms that the crystal is not twinned and the data is of high internal consistency.

Step 3: Structure Solution and Refinement
  • Action: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Direct methods will easily locate the heavy Chlorine atom first, which then phases the rest of the electron density map, allowing the lighter C, N, and O atoms to be assigned.

  • Self-Validation: The structural model is validated when the final R1​ is below 5%, the weighted wR2​ is below 15%, and the Goodness-of-Fit (GooF) approaches 1.0. Furthermore, the residual electron density map should show no peaks larger than 0.5 e−3 , confirming all atoms are correctly assigned.

Workflow A 1. Crystal Growth (EtOAc/Hexane Diffusion) B 2. Crystal Mounting (Paratone Oil, 100 K) A->B C 3. SCXRD Data Collection (Mo Kα Radiation) B->C D 4. Structure Solution (Direct Methods / SHELXT) C->D E 5. Refinement & Validation (SHELXL, R1 < 0.05) D->E

Fig 2. Step-by-step SCXRD workflow for 6-Chloro-3-methyl-pyridine-2-carboxamide characterization.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

Solving the single-crystal structure only characterizes a single grain. To ensure the entire manufactured batch of 6-chloro-3-methyl-pyridine-2-carboxamide is phase-pure, PXRD must be employed.

  • Action: Gently grind the bulk powder to a uniform particle size (approx. 10-50 μ m) and collect data using Bragg-Brentano geometry with Cu K α radiation. Perform a Rietveld refinement to compare the experimental bulk PXRD against the theoretical pattern simulated from the SCXRD .cif file.

  • Causality: Grinding minimizes "preferred orientation"—a phenomenon where plate-like or needle-like crystals lie flat on the sample holder, artificially inflating certain diffraction peaks.

  • Self-Validation: A high degree of match (low χ2 value in Rietveld refinement) between the bulk powder and the simulated single-crystal pattern proves that the bulk material is phase-pure and structurally identical to the solved polymorph.

Quantitative Data Summaries

To facilitate rapid comparison and experimental setup, the expected crystallographic parameters and the optimized data collection metrics are summarized below.

Table 1: Expected Crystallographic Parameters for 6-Chloro-3-methyl-pyridine-2-carboxamide

ParameterExpected Value / RangeCausality / Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetrically substituted pyridines to maximize packing efficiency[2].
Space Group P21​/c or P1ˉ Centrosymmetric space groups are heavily favored due to the achiral nature of the molecule.
Primary H-Bond Motif R22​(8) dimerCarboxamide groups preferentially form face-to-face hydrogen bonds[3].
Secondary Interactions Halogen bonding (Cl···O)The 6-chloro substituent competes with N-H donors for the carbonyl oxygen, driving 3D lattice expansion.

Table 2: Optimized SCXRD Data Collection Protocol

Experimental StepParameterSelf-Validation Metric
Crystal Growth Vapor Diffusion (EtOAc/Hexane)Optical clarity, sharp edges, and uniform birefringence under cross-polarized light.
Data Collection Mo K α ( λ=0.71073 Å), 100 K Rint​<0.05 , indicating high internal consistency of symmetrically equivalent reflections.
Structure Solution Direct Methods (SHELXT)Initial electron density map reveals the heavy Cl atom clearly without ghost peaks.
Refinement Full-matrix least-squares on F2 R1​<0.05 , wR2​<0.15 , Goodness-of-Fit (GooF) ≈1.0 .

References

  • MolCore Product Catalog: 6-chloro-3-methyl-pyridine-2-carboxamide (CAS: 1446408-24-7)
  • Crystal structures of three N-(pyridine-2-carbonyl)
  • Source: PubMed (National Institutes of Health)

Sources

Exploratory

Toxicological and Safety Profiling of 6-Chloro-3-methylpyridine-2-carboxamide: A Comprehensive Guide for Preclinical Development

Executive Summary In the landscape of modern drug discovery and agrochemical development, halogenated pyridine derivatives serve as critical synthetic intermediates and pharmacophores. 6-Chloro-3-methylpyridine-2-carboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, halogenated pyridine derivatives serve as critical synthetic intermediates and pharmacophores. 6-Chloro-3-methylpyridine-2-carboxamide (also known as 6-Chloro-3-methylpicolinamide) is a highly functionalized building block. However, the presence of an electron-deficient chloropyridine ring introduces specific toxicological liabilities, primarily driven by innate electrophilicity and complex hepatic biotransformation.

This whitepaper provides an authoritative, in-depth analysis of the safety data, mechanistic toxicology, and self-validating experimental workflows required to handle and profile 6-Chloro-3-methylpyridine-2-carboxamide safely and effectively.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of baseline physicochemical properties are the first steps in predictive toxicology. The structural features of this compound—specifically the primary carboxamide and the ortho/para-directing methyl and chloro groups—dictate its solubility, reactivity, and binding affinity[1].

Table 1: Chemical Identity and Baseline Properties

PropertyValue
Chemical Name 6-Chloro-3-methylpyridine-2-carboxamide
Common Synonyms 6-Chloro-3-methylpicolinamide
CAS Registry Number 1446408-24-7
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
SMILES String Cc1ccc(Cl)nc1C(N)=O
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C, protected from light

Mechanistic Toxicology: The Liability of the Chloropyridine Scaffold

The toxicological profile of 6-Chloro-3-methylpyridine-2-carboxamide is not merely a function of its bulk properties, but rather the highly specific, enzyme-mediated reactivity of its functional groups.

Electrophilic Reactivity and Glutathione (GSH) Depletion

Halogenated pyridines are innately electrophilic. The 6-chloro substituent, situated on an electron-deficient heteroaromatic ring, is highly susceptible to nucleophilic aromatic substitution (S_NAr). In biological systems, this reaction is catalyzed by Microsomal Glutathione S-Transferase 1 (MGST1) [2]. The enzyme facilitates the displacement of the chlorine atom by the endogenous cellular antioxidant, glutathione (GSH), proceeding through a transient Meisenheimer complex[3].

The toxicological consequence of this rapid S_NAr displacement is the continuous depletion of the intracellular GSH pool. Once GSH is exhausted, the cell loses its primary defense against reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, and ultimately, hepatotoxicity[3].

CYP450-Mediated Biotransformation

Beyond direct electrophilicity, the pyridine ring is subject to Phase I metabolism by Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6 [4]. Biotransformation often results in the formation of pyridine N-oxides or hydroxylation of the 3-methyl group[5]. While N-oxidation increases aqueous solubility, it can also paradoxically increase the electrophilicity of the ring system, exacerbating the risk of covalent binding to critical cellular macromolecules (proteins and DNA)[4].

ToxicityPathway Parent 6-Chloro-3-methylpyridine- 2-carboxamide CYP CYP450 Enzymes (CYP3A4, CYP2D6) Parent->CYP N-Oxidation GST Glutathione S-Transferase (MGST1) Parent->GST SNAr Cl-Displacement Metab1 Pyridine N-Oxide Metabolite CYP->Metab1 Metab2 GSH Thioether Conjugate (Meisenheimer Complex) GST->Metab2 + Glutathione Tox1 Macromolecule Binding (Genotoxicity Risk) Metab1->Tox1 Electrophilic Attack Tox2 Cellular GSH Depletion (Oxidative Stress) Metab2->Tox2 Antioxidant Exhaustion

Fig 1. CYP450 and GST-mediated biotransformation pathways leading to cellular toxicity.

Hazard Identification and SDS Classification (GHS)

Based on structural alerts and read-across data from closely related analogs (e.g., 6-Chloropicolinamide)[6], 6-Chloro-3-methylpyridine-2-carboxamide is classified under the Globally Harmonized System (GHS) with specific hazard and precautionary statements.

Table 2: GHS Hazard Classification

Hazard ClassCategoryH-CodeHazard StatementMechanistic Rationale
Acute Toxicity, Oral Category 4H302 Harmful if swallowedRapid GI absorption followed by hepatic GSH depletion.
Skin Corrosion/Irritation Category 2H315 Causes skin irritationElectrophilic reaction with epidermal keratins.
Skin Sensitization Category 1H317 May cause an allergic skin reactionHaptenization via covalent binding to skin proteins.
Serious Eye Irritation Category 2AH319 Causes serious eye irritationHydrolysis of the carboxamide in ocular fluid.
STOT (Single Exposure) Category 3H335 May cause respiratory irritationIrritation of mucosal membranes upon dust inhalation.

Mandatory Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Experimental Protocols for Toxicity Profiling

To empirically validate the theoretical toxicological risks, researchers must employ rigorous, self-validating in vitro assays. The following protocols are designed with internal causality checks to ensure data integrity.

ScreeningWorkflow Prep 1. Sample Prep HLM + Compound Incubate 2. Incubation 37°C, pH 7.4 Prep->Incubate Quench 3. Quenching Cold Acetonitrile Incubate->Quench Analyze 4. LC-MS/MS MRM Mode Quench->Analyze Data 5. Data Synthesis Clearance Profiling Analyze->Data

Fig 2. High-throughput in vitro microsomal stability and toxicity screening workflow.

Protocol 1: LC-MS/MS Quantification of Glutathione (GSH) Depletion

Purpose: To quantify the innate electrophilic reactivity of the chloropyridine ring via S_NAr displacement.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Causality Note: Potassium phosphate is strictly required over Tris or HEPES. Tris contains primary amines that can act as competing nucleophiles, artificially lowering the observed GSH depletion rate.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at 1 mg/mL final protein concentration, 5 mM GSH, and 10 µM of 6-Chloro-3-methylpyridine-2-carboxamide in the buffer.

  • Reaction Initiation (Self-Validation Step): Pre-incubate at 37°C for 5 minutes. Split the sample into two cohorts. To Cohort A, add 1 mM NADPH to initiate CYP-mediated bioactivation. To Cohort B (Negative Control), add an equivalent volume of buffer.

    • Trustworthiness: Comparing Cohort A and B differentiates between direct chemical electrophilicity (innate reactivity) and CYP450-dependent reactive metabolite formation.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and inject immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

    • Causality Note: Acetonitrile instantly precipitates proteins, halting enzymatic activity, while the near-freezing temperature stabilizes the highly transient thioether conjugates.

  • Analysis: Centrifuge at 14,000 x g (10 min, 4°C). Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass shift corresponding to the loss of Cl (-35 Da) and the addition of the GSH moiety (+307 Da).

Protocol 2: CYP450 Phenotyping and Microsomal Stability

Purpose: To identify the specific cytochrome P450 isoforms responsible for the biotransformation of the compound.

  • Cofactor Addition: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality Note: Mg²⁺ is an obligate cofactor required for the optimal electron transfer function of CYP450 enzymes.

  • Inhibitor Pre-incubation (Self-Validation Step): Aliquot HLMs (0.5 mg/mL) and pre-incubate with isoform-specific inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) for 10 minutes at 37°C. Run a parallel vehicle control containing 0.1% DMSO.

    • Trustworthiness: The vehicle control establishes the baseline uninhibited intrinsic clearance ( CLint​ ). A known substrate (e.g., Midazolam) must be run simultaneously to prove the HLMs are enzymatically active.

  • Substrate Addition: Spike in 6-Chloro-3-methylpyridine-2-carboxamide to a final concentration of 1 µM. Ensure total organic solvent concentration remains below 0.5% to prevent enzyme denaturation.

  • Kinetic Sampling: Initiate with 1 mM NADPH. Sample at 0, 10, 20, 30, and 45 minutes, quenching in ice-cold methanol/acetonitrile (50:50 v/v).

  • Data Synthesis: Calculate the CLint​ from the log-linear decline of the parent compound. A statistically significant reduction in CLint​ in the presence of a specific inhibitor definitively identifies the responsible CYP isoform.

Laboratory Safety and Handling Directives

Given the established GHS classifications and mechanistic toxicity, the following handling protocols are mandatory when working with raw 6-Chloro-3-methylpyridine-2-carboxamide powder:

  • Engineering Controls: All weighing, transferring, and dissolution must be performed inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to potential skin sensitization), a fitted N95/FFP2 particulate respirator, chemical splash goggles, and a fully buttoned laboratory coat.

  • Spill Management: Do not sweep dry powder. Gently cover the spill with absorbent paper towels dampened with a 50:50 mixture of water and ethanol to suppress aerosolization, then carefully wipe and dispose of as hazardous chemical waste.

References

  • BLD Pharm. 1446408-24-7 | 6-Chloro-3-methylpicolinamide.
  • BLD Pharm. 70593-61-2 | 6-Chloropicolinamide.
  • Chemical Research in Toxicology - ACS Publications. Intrinsic Electrophilicity of a 4-Substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine Derivative: Structural Characterization of Glutathione Conjugates in Vitro.
  • ResearchGate (Drug Metabolism and Disposition). Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1.
  • National Institute of Informatics (NII). White-rot fungus Phanerochaete chrysosporium metabolizes chloropyridinyl-type neonicotinoid insecticides by an N-dealkylation.
  • Chemical Research in Toxicology - ACS Publications. Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity.

Sources

Foundational

Architecting Kinase Selectivity: The 6-Chloro-3-methyl-pyridine-2-carboxamide Scaffold in NIK Inhibition

Executive Summary In the landscape of targeted therapeutics, the 6-chloro-3-methyl-pyridine-2-carboxamide (6-CMPC) moiety has emerged not merely as a chemical building block, but as a highly privileged pharmacophore. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 6-chloro-3-methyl-pyridine-2-carboxamide (6-CMPC) moiety has emerged not merely as a chemical building block, but as a highly privileged pharmacophore. As a Senior Application Scientist specializing in kinase inhibitor design, I have observed that this specific scaffold provides an optimal balance of physicochemical properties and spatial geometry required to target the ATP-binding pocket of complex kinases. Most notably, 6-CMPC derivatives have become the cornerstone in the development of small-molecule inhibitors targeting NF-κB Inducing Kinase (NIK / MAP3K14) , a critical node in the non-canonical NF-κB signaling pathway implicated in severe autoimmune disorders and B-cell malignancies [1].

This whitepaper dissects the structural causality, mechanism of action, and the self-validating experimental workflows required to evaluate 6-CMPC derivatives in preclinical drug development.

Pharmacophore Modeling & Structural Causality

The potency of 6-CMPC derivatives is not accidental; it is the result of precise molecular engineering. Every functional group on the pyridine ring serves a distinct, causal purpose in target engagement:

  • The 2-Carboxamide (The Hinge Binder): In the ATP-binding site of NIK, the pyridine nitrogen and the carboxamide NH act as a bidentate hydrogen bond acceptor/donor pair. This motif perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, anchoring the molecule to the kinase hinge region backbone.

  • The 3-Methyl Group (The Conformational Lock): Unsubstituted pyridine carboxamides suffer from free rotation around the C-C bond, leading to a high entropic penalty upon binding. The addition of the 3-methyl group introduces steric hindrance, forcing the carboxamide group out of coplanarity with the pyridine ring. This "conformational lock" pre-organizes the molecule into its bioactive geometry, drastically improving binding affinity and residence time [2].

  • The 6-Chloro Group (The Vectorization Handle): The 6-position points directly toward the solvent-exposed region and the DFG-out pocket of the kinase. The chlorine atom serves as an ideal synthetic handle for late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling). By substituting the chlorine with bulky, lipophilic heterocycles (such as pyrrolidinones or substituted pyrazines), researchers can extend the molecule into adjacent hydrophobic pockets, driving exquisite kinase selectivity [3] [4].

Mechanism of Action: Interrogating the Non-Canonical NF-κB Pathway

Unlike the rapid, canonical NF-κB response, the non-canonical pathway is slow, persistent, and strictly dependent on NIK. Under basal conditions, NIK is continuously degraded by the TRAF2/TRAF3/cIAP complex. Upon activation of specific receptors (e.g., BAFFR, CD40, or LTβR), this degradation complex is disrupted, allowing NIK to accumulate.

Accumulated NIK phosphorylates IKKα, which subsequently phosphorylates the inhibitory protein p100. This marks p100 for proteasomal processing into the active p52 subunit. The p52/RelB heterodimer then translocates to the nucleus to drive pro-inflammatory and survival gene transcription.

6-CMPC derivatives act as potent, ATP-competitive inhibitors of NIK. By occupying the hinge region and locking the kinase in an inactive conformation, these derivatives halt IKKα phosphorylation, thereby completely arresting p100 processing at the source [1].

Pathway Receptor Receptor Activation (BAFFR, CD40) TRAF TRAF2/TRAF3 Degradation Receptor->TRAF NIK NIK Accumulation & Activation TRAF->NIK IKKa IKKα Phosphorylation NIK->IKKa p100 p100 to p52 Processing IKKa->p100 Nucleus Nuclear Translocation (Pro-inflammatory Gene Expression) p100->Nucleus Inhibitor 6-CMPC Derivatives (ATP-Competitive Inhibitor) Inhibitor->NIK Blocks Kinase Activity

Fig 1: Non-canonical NF-κB pathway and 6-CMPC derivative intervention point.

Structure-Activity Relationship (SAR) Dynamics

To quantitatively illustrate the causality of the 6-CMPC scaffold's design, the following table summarizes representative Structure-Activity Relationship (SAR) data. This demonstrates how stepwise modification of the pyridine ring translates to biochemical potency against NIK.

Compound ModificationHinge Binding (Carboxamide)Conformational Lock (3-Methyl)Pocket Extension (6-Position)Representative NIK IC₅₀ (nM)
Pyridine-2-carboxamideYesNoNone> 10,000
3-Methyl-pyridine-2-carboxamideYesYesNone~ 2,500
6-Chloro-3-methyl-pyridine-2-carboxamide Yes Yes Chloro (Synthetic Handle) ~ 1,200
6-(Pyrrolidinonyl)-3-methyl-pyridine-2-carboxamideYesYesPyrrolidinone (DFG-out)< 10

Data Note: Values are representative benchmarks synthesized from recent patent literature reflecting the optimization trajectory of NIK inhibitors [3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of 6-CMPC derivatives must rely on self-validating assay systems. The workflow below outlines the critical path from biochemical validation to cellular efficacy.

Workflow Synth Scaffold Functionalization Biochem Biochemical Assay (TR-FRET NIK) Synth->Biochem Cellular Cellular Assay (p100/p52 Western) Biochem->Cellular InVivo In Vivo Efficacy (Autoimmune Models) Cellular->InVivo

Fig 2: Self-validating experimental screening cascade for NIK inhibitors.

Protocol 1: Biochemical Validation via TR-FRET Kinase Assay

Causality Focus: The ratiometric nature of Time-Resolved FRET (acceptor emission divided by donor emission) inherently corrects for compound auto-fluorescence and inner-filter effects, ensuring that observed IC₅₀ values reflect true target engagement rather than optical artifacts.

  • Enzyme Equilibration: Incubate 0.5 nM recombinant human NIK enzyme with a serial dilution of the 6-CMPC derivative in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT) for 30 minutes at room temperature. Rationale: Pre-incubation allows the conformationally locked inhibitor to fully equilibrate with the ATP-binding pocket.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of a biotinylated IKKα-derived peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Terminate the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the precise IC₅₀.

Protocol 2: Cellular Target Engagement via p100/p52 Processing Assay

Causality Focus: By measuring the ratio of p52 to p100, this assay normalizes against variations in total cell number, viability, or protein loading. It serves as an internally controlled metric of intracellular NIK inhibition.

  • Cell Preparation: Plate human Ramos B-cells in RPMI-1640 medium supplemented with 10% FBS at a density of 1×106 cells/mL.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the 6-CMPC derivative for 1 hour to establish intracellular equilibrium.

  • Pathway Stimulation: Stimulate the cells with 100 ng/mL recombinant human BAFF (B-cell activating factor) for 24 hours. Rationale: BAFF specifically triggers the non-canonical NF-κB pathway, ensuring robust NIK accumulation and p100 processing.

  • Lysis and Immunoblotting: Harvest cells, lyse in RIPA buffer containing protease/phosphatase inhibitors, and resolve lysates via SDS-PAGE.

  • Quantification: Probe the membrane with an anti-NF-κB p100/p52 primary antibody. Quantify the chemiluminescent bands. A successful 6-CMPC derivative will show a dose-dependent restoration of the p100 band and a concomitant disappearance of the p52 band.

References

  • Source: United States Patent Application US20230416256A1 (Janssen Pharmaceutica NV)
  • Title: NF-κB誘導激酶之小分子抑制劑 (Small molecule inhibitors of NF-κB inducing kinase)
  • Source: World Intellectual Property Organization WO2023217906A1 (Janssen Pharmaceutica NV)
  • Title: Pyrazine compounds and uses thereof Source: United States Patent US11571420B2 URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Chloro-3-methyl-pyridine-2-carboxamide

Application Note: Synthesis and Characterization of 6-Chloro-3-methylpyridine-2-carboxamide Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Standard Operating Procedure & Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 6-Chloro-3-methylpyridine-2-carboxamide

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Standard Operating Procedure & Technical Guide

Introduction and Strategic Context

6-Chloro-3-methylpyridine-2-carboxamide (CAS: 1446408-24-7)[1] is a highly valuable heterocyclic building block frequently utilized in the drug discovery pipeline. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of NF-κB inducing kinase (NIK) inhibitors for the treatment of inflammatory and autoimmune disorders[2].

The presence of the primary amide provides a functional handle for further elaboration (e.g., dehydration to nitriles, or cross-coupling), while the 6-chloro substituent allows for downstream nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

This protocol details a robust, scalable two-step, one-pot amidation strategy starting from 6-chloro-3-methylpicolinic acid (CAS: 1201924-32-4)[3]. The methodology leverages an acid chloride intermediate to ensure high conversion rates and avoid the use of expensive, atom-inefficient peptide coupling reagents (like HATU or EDC) which are less ideal for scale-up.

Reaction Workflow & Logical Pathway

SynthesisWorkflow SM 6-Chloro-3-methylpicolinic acid (Starting Material) Act Activation (COCl)2, cat. DMF DCM, 0 °C to RT SM->Act Int Acid Chloride Intermediate Act->Int - CO, - CO2, - HCl Amid Amidation NH4OH (aq) 0 °C to RT Int->Amid Prod 6-Chloro-3-methylpyridine- 2-carboxamide (Target Product) Amid->Prod - NH4Cl

Caption: Two-phase synthetic workflow for 6-Chloro-3-methylpyridine-2-carboxamide via acid chloride activation.

Quantitative Data: Reagents and Stoichiometry

The following table summarizes the optimized stoichiometric ratios for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
6-Chloro-3-methylpicolinic acid Starting Material171.581.001.716 g (10.0 mmol)
Oxalyl Chloride Activating Agent126.931.201.03 mL (12.0 mmol)
N,N-Dimethylformamide (DMF) Catalyst73.090.0538 µL (0.5 mmol)
Dichloromethane (DCM) Solvent84.93N/A20.0 mL
Ammonium Hydroxide (28% aq) Amine Source / Base35.055.003.45 mL (~50.0 mmol)

Step-by-Step Experimental Protocol

Phase 1: Acid Chloride Formation

Expertise Insight: Oxalyl chloride is preferred over thionyl chloride for this substrate as it generates gaseous byproducts (CO, CO2, HCl) that are easily vented, driving the reaction to completion without leaving difficult-to-remove liquid byproducts. The catalytic DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true activating species.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) and maintain an inert atmosphere.

  • Substrate Dissolution: Charge the flask with 6-chloro-3-methylpicolinic acid (1.716 g, 10.0 mmol)[3] and anhydrous DCM (20.0 mL). Stir to create a uniform suspension.

  • Catalyst Addition: Add catalytic DMF (38 µL, 0.05 mmol) via a micropipette.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 10 minutes.

    • Causality Check: Dropwise addition controls the exothermic generation of gases. Vigorous bubbling will be observed.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. The suspension will gradually transition into a clear, pale-yellow solution, indicating complete conversion to the acid chloride intermediate.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride, concentrate the mixture under reduced pressure, then re-dissolve the resulting residue in 10.0 mL of fresh anhydrous DCM.

Phase 2: Amidation

Expertise Insight: Aqueous ammonium hydroxide is utilized here as a highly effective, inexpensive amine source. The biphasic nature of the reaction (DCM/Water) requires vigorous stirring to ensure the acid chloride reacts with the ammonia at the phase boundary before it can undergo hydrolysis back to the starting carboxylic acid.

  • Amine Preparation: In a separate 250 mL Erlenmeyer flask, cool the 28% aqueous ammonium hydroxide solution (3.45 mL, ~50 mmol) to 0 °C.

  • Coupling: Vigorously stir the aqueous ammonia solution. Slowly add the DCM solution containing the acid chloride intermediate dropwise into the aqueous ammonia over 15 minutes.

    • Causality Check: Adding the acid chloride to a large excess of cold ammonia prevents the formation of the di-imide byproduct and minimizes hydrolysis.

  • Completion: Allow the biphasic mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

Phase 3: Workup and Isolation

Expertise Insight: The target compound, 6-chloro-3-methylpyridine-2-carboxamide, is a neutral species, whereas the starting material is acidic. A basic workup easily separates any unreacted starting material from the product.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add 20 mL of DCM and 10 mL of distilled water. Separate the organic (bottom) layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with additional DCM (2 × 15 mL).

  • Washing: Combine all organic layers and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product as an off-white solid.

  • Purification (If necessary): Triturate the crude solid with cold diethyl ether or hexanes to remove trace lipophilic impurities, yielding the pure 6-chloro-3-methylpyridine-2-carboxamide[1].

Expected Analytical Characterization

To validate the integrity of the synthesized protocol, the following analytical signatures should be confirmed:

  • LC-MS (ESI): Mass calculated for C7H7ClN2O, 170.60; m/z found, 171.1 [M+H]+.

  • 1H NMR (400 MHz, DMSO-d6): Expected to show a singlet for the primary amide protons (often exchanging or appearing as two broad singlets due to restricted rotation), aromatic protons for the pyridine ring (two doublets with ortho-coupling, J ≈ 8.0 Hz), and a distinct singlet integrating to 3H for the aryl methyl group around 2.3-2.5 ppm.

References

  • [2] Google Patents. WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase. Retrieved from:

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating NIK Inhibitors Derived from 6-Chloro-3-methyl-pyridine-2-carboxamide

Introduction & Scientific Context The compound 6-Chloro-3-methyl-pyridine-2-carboxamide (CAS: 1446408-24-7) serves as a highly versatile pharmacophore and building block in fragment-based drug discovery (FBDD) and ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 6-Chloro-3-methyl-pyridine-2-carboxamide (CAS: 1446408-24-7) serves as a highly versatile pharmacophore and building block in fragment-based drug discovery (FBDD) and rational drug design. Its primary utility lies in the synthesis of highly potent small-molecule inhibitors targeting NF-κB-inducing kinase (NIK, also known as MAP3K14) [1]. The carboxamide moiety provides critical hydrogen-bonding interactions within the kinase hinge region, while the 6-chloro position serves as an ideal synthetic vector for Buchwald-Hartwig or Suzuki cross-coupling to explore the ATP-binding pocket.

For drug development professionals, synthesizing derivatives from this scaffold is only the first step. Validating the efficacy of these novel compounds requires a self-validating, orthogonal screening cascade . Because NIK is the master regulator of the non-canonical NF-κB signaling pathway—driving B-cell survival, lymphoid organogenesis, and pathologies like systemic lupus erythematosus (SLE) and multiple myeloma[2][3]—assays must prove not only direct biochemical engagement but also functional cellular blockade.

This guide details the causality-driven methodologies required to evaluate 6-Chloro-3-methyl-pyridine-2-carboxamide derivatives, ensuring scientific integrity from the biochemical bench to phenotypic validation.

Mechanistic Context: The Non-Canonical NF-κB Axis

To understand the rationale behind the selected assays, one must first understand the pathway. Unlike the canonical pathway, which relies on rapid degradation of IκBα, the non-canonical pathway is strictly dependent on NIK accumulation. Upon receptor ligation (e.g., BAFFR, LTβR), the TRAF3 degradation complex is disrupted, stabilizing NIK. NIK then phosphorylates IKKα, which subsequently phosphorylates the p100 precursor, marking it for partial proteasomal processing into the active p52 subunit[4][5].

Pathway Ligand Ligands (BAFF, LTβ, CD40L) Receptor Receptors (BAFFR, LTβR, CD40) Ligand->Receptor Complex TRAF2 / TRAF3 / cIAP1/2 (Degradation Complex) Receptor->Complex Induces Degradation NIK NIK (MAP3K14) Stabilization & Activation Complex->NIK Releases NIK IKKa IKKα Phosphorylation NIK->IKKa Inhibitor NIK Inhibitor (6-Chloro-3-methyl-pyridine... derivative) Inhibitor->NIK Blocks Kinase Activity p100 p100 (NFKB2) Phosphorylation IKKa->p100 p52 p100 Processing to p52 (Proteasome-mediated) p100->p52 Nucleus p52/RelB Heterodimer Nuclear Translocation p52->Nucleus Transcription Target Gene Transcription (Survival, Inflammation) Nucleus->Transcription

Fig 1: Non-canonical NF-κB pathway and the mechanistic intervention point of NIK inhibitors.

The Self-Validating Screening Cascade

A robust protocol requires orthogonal validation. A biochemical assay confirms intrinsic catalytic inhibition, eliminating off-target cellular effects. A cellular assay confirms membrane permeability and specific pathway blockade. Finally, a phenotypic assay confirms physiological relevance.

Workflow Synthesis Chemical Synthesis Derivatization of Scaffold Biochem Biochemical Assay TR-FRET Kinase Binding Target Engagement Synthesis->Biochem Cellular Cellular Assay p100 to p52 Processing Western Blot Biochem->Cellular Phenotypic Phenotypic Assay KMS-11 Cell Viability Functional Readout Cellular->Phenotypic

Fig 2: Orthogonal screening workflow for evaluating synthesized NIK inhibitors.

Experimental Protocols

Protocol 1: Biochemical Target Engagement via TR-FRET Kinase Binding Assay

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of a standard radiometric assay? TR-FRET utilizes a long-lifetime Europium fluorophore, allowing for a time-delayed measurement that completely eliminates short-lived background autofluorescence from the synthetic chemical library[6][7]. This assay measures the displacement of a fluorescent kinase tracer by the 6-Chloro-3-methyl-pyridine-2-carboxamide derivative, proving direct ATP-competitive binding to NIK.

Materials:

  • Recombinant GST-tagged NIK (MAP3K14) truncated protein (amino acids 318–947)[6].

  • Europium-labeled Anti-GST Antibody.

  • Fluorescent Kinase Tracer (e.g., Tracer 236).

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well low-volume, white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold serial dilution of the 6-Chloro-3-methyl-pyridine-2-carboxamide derivatives in 100% DMSO. Transfer 100 nL of each concentration to the 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to ensure high precision.

  • Tracer Addition: Add 5 µL of the Kinase Tracer (diluted in Kinase Buffer to a final concentration of 15 nM) to all wells.

  • Enzyme/Antibody Addition: Add 5 µL of a master mix containing GST-NIK (final concentration 5 nM) and Eu-Anti-GST Antibody (final concentration 2 nM) in Kinase Buffer.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Insight: 60 minutes ensures thermodynamic equilibrium is reached between the tracer and the inhibitor.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to determine the IC50 using a 4-parameter logistic fit.

Protocol 2: Cellular Functional Assay (p100 to p52 Processing via Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. NIK does not directly degrade p100; it phosphorylates IKKα, which marks p100 for partial proteasomal degradation[4]. Measuring the ratio of p100 to p52 via Western blot provides a highly specific, functional readout of the entire non-canonical cascade, proving that the compound penetrates the cell membrane and effectively halts the pathway.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Multiple Myeloma cells (KMS-11)[3][4].

  • Recombinant human Lymphotoxin-alpha1/beta2 (LTα1β2) or BAFF (100 ng/mL).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: Anti-p100/p52, Anti-NIK, Anti-Tubulin (loading control).

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs in 6-well plates at a density of cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with varying concentrations of the synthesized NIK inhibitor (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO vehicle control for 1 hour.

  • Pathway Stimulation: Stimulate the non-canonical pathway by adding 100 ng/mL of LTα1β2 to the wells. Incubate for 6 hours. Insight: Unlike the rapid canonical pathway (minutes), p100 processing requires de novo protein synthesis and takes several hours to accumulate detectable p52.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in 100 µL RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear the lysate.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE (10% gel) and transfer to a PVDF membrane.

  • Probing: Block the membrane with 5% BSA, then incubate overnight at 4°C with Anti-p100/p52 (1:1000). Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Quantification: Develop using ECL substrate. Use densitometry software (e.g., ImageJ) to quantify the p52/p100 ratio. A successful inhibitor will dose-dependently reduce the p52 band intensity[1].

Data Presentation: Evaluating Optimization Progress

To track structure-activity relationship (SAR) progression from the initial 6-Chloro-3-methyl-pyridine-2-carboxamide fragment to a lead clinical candidate, quantitative data must be consolidated. Below is a representative data summary table illustrating how biochemical potency translates to cellular efficacy.

Compound IDStructural Modification (from Base Scaffold)Biochemical NIK IC50 (nM)Cellular p52 Inhibition IC50 (nM)KMS-11 Viability IC50 (µM)
Fragment 1 6-Chloro-3-methyl-pyridine-2-carboxamide (Base)> 10,000N/A> 50.0
Derivative A 6-(phenylamino) substitution450 ± 252,100 ± 15012.5 ± 1.2
Derivative B 6-(substituted-alkynyl) substitution85 ± 5340 ± 204.1 ± 0.5
Lead C Optimized bi-aryl cross-coupling4.2 ± 0.818 ± 30.8 ± 0.1

Table 1: Mock SAR progression of NIK inhibitors derived from the 6-Chloro-3-methyl-pyridine-2-carboxamide scaffold. Note the expected drop-off in potency between biochemical and cellular assays due to membrane permeability and intracellular ATP competition.

References

  • Hassan, N. J., et al. "Development of an insect-cell-based assay for detection of kinase inhibition using NF-κB-inducing kinase as a paradigm." Biochemical Journal, 2009.[Link]

  • Marinkovic, G., et al. "NIK–IKK complex interaction controls NF-κB-dependent inflammatory activation of endothelium in response to LTβR ligation." Journal of Cell Science, 2019.[Link]

  • Demchenko, Y. N., et al. "Novel inhibitors are cytotoxic for myeloma cells with NFkB inducing kinase-dependent activation of NFkB." Oncotarget, 2014. [Link]

  • Murray, S. E., et al. "NF-κB–inducing kinase plays an essential T cell–intrinsic role in graft-versus-host disease and lethal autoimmunity in mice." The Journal of Clinical Investigation, 2011.[Link]

  • Xu, T., et al. "Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo." Journal of Medicinal Chemistry, 2020.[Link]

Sources

Method

Application Note: A Robust Synthetic Route to 6-Chloro-3-methyl-pyridine-2-carboxamide from a Cyanopyridine Precursor

Abstract: This document provides a detailed, two-step protocol for the synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis begins with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis begins with the selective hydrolysis of 2-Cyano-3-methylpyridine to its corresponding amide, followed by a chlorination step. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. 6-Chloro-3-methyl-pyridine-2-carboxamide, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its structure combines a reactive chlorine atom, susceptible to nucleophilic substitution, with a carboxamide group that can participate in various coupling reactions. This application note details a reliable and scalable synthetic pathway starting from the readily available 2-Cyano-3-methylpyridine.

The described method focuses on a two-stage process:

  • Selective Hydrolysis: Conversion of the nitrile (cyano) group of 2-Cyano-3-methylpyridine into a primary amide.

  • Chlorination: Introduction of a chlorine atom at the 6-position of the pyridine ring.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for successful and safe execution.

Overall Synthetic Scheme & Rationale

The synthetic strategy is designed for efficiency and selectivity, transforming a simple cyanopyridine into a more functionalized derivative.

G start 2-Cyano-3-methylpyridine (Starting Material) inter 3-Methyl-pyridine-2-carboxamide (Intermediate) start->inter Step 1: Selective Hydrolysis (H₂O₂, NaOH or H₂SO₄/AcOH) end 6-Chloro-3-methyl-pyridine-2-carboxamide (Final Product) inter->end Step 2: Chlorination (e.g., N-Chlorosuccinimide)

Caption: High-level workflow for the synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide.

Rationale for the Synthetic Route:

  • Starting Material Selection: 2-Cyano-3-methylpyridine (also known as 3-methyl-2-pyridinecarbonitrile) is a commercially available and convenient starting point.[1] The cyano group is an excellent precursor to the carboxamide functionality.

  • Step 1: Selective Nitrile Hydrolysis: The conversion of a nitrile to a primary amide is a critical transformation. While harsh acidic or basic conditions can lead to the formation of the corresponding carboxylic acid, controlled hydrolysis can selectively yield the desired amide intermediate.[2][3] This protocol explores base-catalyzed hydrolysis using hydrogen peroxide, which is often effective and selective for this transformation.[4][5] This method avoids over-hydrolysis to the carboxylic acid, which is a common side reaction under harsh conditions.[2][3]

  • Step 2: Chlorination: The introduction of a chlorine atom onto the pyridine ring requires an electrophilic chlorinating agent. The electron-donating nature of the methyl and amide groups directs substitution. Using reagents like N-Chlorosuccinimide (NCS) provides a controlled way to achieve chlorination, often with good regioselectivity.

Detailed Experimental Protocols

Extreme caution must be exercised when handling cyanopyridine derivatives and chlorinating agents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Cyano-3-methylpyridine≥98%TCI, Sigma-AldrichStarting material.[1]
Sodium Hydroxide (NaOH)ReagentSigma-AldrichBase catalyst.
Hydrogen Peroxide (H₂O₂)30% w/w in H₂OFisher ScientificOxidant for hydrolysis.
N-Chlorosuccinimide (NCS)≥98%Sigma-AldrichChlorinating agent.
Dichloromethane (DCM)ACS GradeVWRSolvent.
Ethyl Acetate (EtOAc)ACS GradeVWRSolvent for extraction/chromatography.
HexanesACS GradeVWRSolvent for chromatography.
Anhydrous Sodium SulfateReagentSigma-AldrichDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeFor reaction monitoring.
Step 1: Synthesis of 3-Methyl-pyridine-2-carboxamide

This procedure details the base-catalyzed hydrolysis of the nitrile.

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Isolation A Dissolve 2-Cyano-3-methylpyridine in Ethanol B Add aq. NaOH solution A->B C Cool mixture to 0-5 °C in an ice bath B->C D Add 30% H₂O₂ dropwise, maintaining T < 10 °C C->D E Warm to room temperature and stir for 12-16 hours D->E F Monitor reaction by TLC (e.g., 50% EtOAc/Hexanes) E->F G Quench reaction with aq. Sodium thiosulfate solution F->G Upon completion H Extract with Dichloromethane (3x) G->H I Combine organic layers, wash with brine, dry over Na₂SO₄ H->I J Concentrate in vacuo to yield crude product I->J K Purify by recrystallization or silica gel chromatography J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide

Welcome to the technical support guide for the synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you improve reaction yield, minimize impurities, and streamline your synthetic workflow.

Overview of Synthetic Strategies

The synthesis of 6-Chloro-3-methyl-pyridine-2-carboxamide can be effectively approached via two primary routes, each with distinct advantages and potential challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Controlled Hydrolysis of a Nitrile Precursor. This is a common and often high-yielding pathway that starts from 6-chloro-3-methyl-pyridine-2-carbonitrile.

  • Route B: Amidation of a Carboxylic Acid Precursor. This route involves the conversion of 6-chloro-3-methylpicolinic acid (or its ester) into the target amide.

The following diagram illustrates these primary synthetic pathways.

G cluster_0 Primary Synthetic Pathways cluster_A Route A: Nitrile Hydrolysis cluster_B Route B: Amidation SM 2,6-Dichloro-3-methylpyridine Nitrile 6-Chloro-3-methyl-pyridine-2-carbonitrile SM->Nitrile Cyanation (e.g., CuCN) Acid 6-Chloro-3-methylpicolinic Acid SM->Acid Functional Group Interconversion Hydrolysis Controlled Hydrolysis (H₂SO₄ or H₂O₂/Base) Nitrile->Hydrolysis Product 6-Chloro-3-methyl-pyridine-2-carboxamide Hydrolysis->Product Amidation Activation & Amidation (SOCl₂, NH₃/NH₄OH) Acid->Amidation Amidation->Product

Caption: Primary synthetic routes to 6-Chloro-3-methyl-pyridine-2-carboxamide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during synthesis, providing explanations and actionable solutions to enhance your reaction outcomes.

Question 1: My reaction yield is consistently low when using the nitrile hydrolysis route (Route A). What are the likely causes and how can I fix it?

Answer: Low yield in the hydrolysis of 6-chloro-3-methyl-pyridine-2-carbonitrile is a common issue, typically stemming from three primary factors: incomplete conversion, formation of the carboxylic acid byproduct, or harsh reaction conditions leading to degradation.

Causality and Mechanism: The hydrolysis of a nitrile to an amide is a delicate process. Under acidic conditions (e.g., using H₂SO₄), the reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. While effective, if the temperature is too high or the reaction time is too long, the newly formed amide can undergo a second hydrolysis to yield the corresponding carboxylic acid, which is often a major impurity and cause of yield loss.[1][2] Basic hydrolysis (e.g., with H₂O₂ and a base) can be milder but may suffer from slow reaction rates.

Troubleshooting Steps & Solutions:

  • Control Reaction Temperature: This is the most critical parameter. Overheating is the primary cause of carboxylic acid formation.

  • Optimize Acid Concentration: The concentration of sulfuric acid can significantly impact the reaction rate and selectivity.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting nitrile and the appearance of the amide product. Stop the reaction once the starting material is consumed to prevent over-hydrolysis.

Optimized Condition Comparison Table:

ParameterStandard Acid HydrolysisOptimized Acid HydrolysisPeroxide/Base Hydrolysis
Reagent 98% H₂SO₄75-85% H₂SO₄30% H₂O₂, NaOH/K₂CO₃
Temperature 80-100 °C40-50 °C 40-60 °C
Reaction Time 4-8 hours2-4 hours (Monitor closely)6-12 hours
Common Issue High % of carboxylic acidControlled conversionSlow/incomplete reaction
Typical Yield 40-60%>85% 70-85%

Recommended Protocol: See "Detailed Experimental Protocols - Protocol A" below for a step-by-step methodology.

Question 2: I am observing a significant amount of the 6-hydroxy-3-methyl-pyridine-2-carboxamide impurity. How can I prevent this?

Answer: The formation of the 6-hydroxy byproduct indicates a nucleophilic aromatic substitution (SNAᵣ) reaction, where the chloro group at the 6-position is displaced by a hydroxide ion.

Causality and Mechanism: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The presence of strong bases (like NaOH) or high temperatures in aqueous media can facilitate the hydrolysis of the C-Cl bond. This is especially problematic during the workup phase if a strong base is used for neutralization while the mixture is still warm.

Preventative Measures:

  • Use a Weaker Base for Neutralization: During workup, use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Keep Temperatures Low During Workup: Ensure the reaction mixture is cooled to room temperature or below (0-5 °C) before adding any base for neutralization.

  • Minimize Exposure to Strong Base: Add the base slowly and ensure efficient stirring to avoid localized areas of high pH. Process the neutralized mixture promptly.

  • Consider a Non-Aqueous Workup: If possible, extract the product into an organic solvent before any aqueous basic wash.

Question 3: My amidation reaction from 6-chloro-3-methylpicolinic acid (Route B) is not going to completion. How can I drive the reaction forward?

Answer: Direct amidation of a carboxylic acid with ammonia or an ammonium salt is often difficult and requires high temperatures, which can lead to side reactions. The key to a successful amidation is the activation of the carboxylic acid.

Causality and Mechanism: The carboxylate group (COO⁻) is a poor leaving group. To facilitate amide bond formation, the carbonyl carbon must be made more electrophilic. This is achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester.

Troubleshooting Steps & Solutions:

  • Convert to an Acyl Chloride (Most Common): React the 6-chloro-3-methylpicolinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive acyl chloride intermediate.[3][4] This intermediate will then react readily with ammonia or ammonium hydroxide.

  • Use a Coupling Reagent: For smaller-scale or more sensitive applications, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) can be used, although they are more expensive.

  • Ensure Anhydrous Conditions: Water will react with the acyl chloride intermediate, converting it back to the carboxylic acid. Ensure all glassware is flame-dried and use anhydrous solvents.

Recommended Protocol: See "Detailed Experimental Protocols - Protocol B" for a robust procedure involving an acyl chloride intermediate.

Troubleshooting Impurities: A Logic-Based Approach

When facing an impure product, a systematic approach is crucial for identification and remediation.

G Start Impurity Detected in Final Product (by LC-MS, NMR, TLC) Analysis Analyze Crude Reaction Mixture Start->Analysis Impurity_SM Impurity matches Starting Material (e.g., Nitrile or Acid)? Analysis->Impurity_SM Impurity_Acid Impurity matches Carboxylic Acid (from over-hydrolysis)? Analysis->Impurity_Acid Impurity_Hydroxy Impurity shows loss of Cl and gain of OH (M+16 Da)? Analysis->Impurity_Hydroxy Sol_SM Solution: - Increase reaction time/temp - Check reagent stoichiometry Impurity_SM->Sol_SM Yes Sol_Acid Solution: - Lower reaction temp - Reduce reaction time - Use milder conditions Impurity_Acid->Sol_Acid Yes Sol_Hydroxy Solution: - Use milder base in workup - Keep workup temp low Impurity_Hydroxy->Sol_Hydroxy Yes Purification Purification Strategy: Recrystallize from a suitable solvent (e.g., Ethanol/Water, Toluene) Sol_SM->Purification Sol_Acid->Purification Sol_Hydroxy->Purification

Sources

Optimization

Troubleshooting impurities in 6-Chloro-3-methyl-pyridine-2-carboxamide crystallization

Welcome to the technical support center for the crystallization of 6-Chloro-3-methyl-pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-Chloro-3-methyl-pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important compound. Here, we address common challenges encountered during crystallization, providing in-depth, evidence-based solutions to ensure the highest purity of your final product.

Troubleshooting Guide: Impurity Identification and Removal

This section provides a question-and-answer-based approach to resolving specific issues that may arise during the crystallization of 6-Chloro-3-methyl-pyridine-2-carboxamide.

Question 1: My final product has a yellowish or off-white color. What is the likely cause and how can I fix it?

Answer:

A common cause of discoloration in pyridine derivatives is the presence of N-oxide impurities. The pyridine nitrogen is susceptible to oxidation, which can occur during the synthesis of the starting materials or the final compound, especially if oxidizing agents are used or if the reaction is exposed to air at elevated temperatures.[1][2]

Troubleshooting Steps:

  • Identification:

    • TLC Analysis: Compare the TLC of your product against a pure standard (if available). The N-oxide impurity will likely have a different Rf value.

    • Spectroscopic Analysis: In the ¹H NMR spectrum, the protons on the pyridine ring adjacent to the N-oxide will be shifted downfield compared to the parent compound. Mass spectrometry can also confirm the presence of a compound with a mass 16 units higher than the desired product.

  • Removal:

    • Recrystallization with Activated Carbon: Activated carbon is effective at adsorbing colored impurities.[3]

      • Dissolve the crude product in a suitable hot solvent (see the Solvent Selection Guide in the FAQ section).

      • Add a small amount of activated carbon (approximately 1-2% by weight) to the hot solution.

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration to remove the activated carbon.[3]

      • Allow the filtrate to cool slowly to induce crystallization.

    • Chemical Reduction (if recrystallization is insufficient): In more persistent cases, the N-oxide can be chemically deoxygenated. A common method is treatment with phosphorus trichloride (PCl₃).[2] This should be done prior to the final crystallization step.

Question 2: I'm observing poor crystal formation and a lower than expected melting point. What could be the issue?

Answer:

This is often indicative of the presence of unreacted starting materials, specifically the corresponding carboxylic acid (6-Chloro-3-methyl-pyridine-2-carboxylic acid) and the amine source used for amidation. These impurities can disrupt the crystal lattice formation.[4][5]

Troubleshooting Steps:

  • Identification:

    • pH Testing of an Aqueous Suspension: The presence of the carboxylic acid will make a suspension of your product in water slightly acidic.

    • HPLC Analysis: This is the most effective method to quantify the levels of unreacted starting materials.[6]

  • Removal:

    • Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute basic solution (e.g., 1M sodium bicarbonate) to remove the acidic carboxylic acid impurity. Follow this with a water wash to remove any remaining base.

    • Solvent-Antisolvent Recrystallization: This technique can be very effective at excluding more soluble impurities.[7] A good starting point is dissolving the compound in a hot polar solvent where it is highly soluble (e.g., ethanol or acetone) and then slowly adding a nonpolar antisolvent (e.g., hexanes or heptane) until turbidity is observed. Allow the solution to cool slowly.

Question 3: My yield is significantly lower after recrystallization. How can I improve it?

Answer:

Low yield after recrystallization is typically due to using an excessive amount of solvent or cooling the solution too rapidly, which leads to the product remaining in the mother liquor.[8]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] Adding solvent in small portions is key.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.[10]

  • Recover from Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor by evaporation and perform a second recrystallization to recover more of your compound.

Frequently Asked Questions (FAQs)

What is the best solvent for the crystallization of 6-Chloro-3-methyl-pyridine-2-carboxamide?

The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11] For pyridine carboxamides, which are polar compounds, polar solvents are generally a good starting point.

Solvent Selection Guide

Solvent SystemTypeRationale & Comments
Ethanol or IsopropanolSingle SolventGood for polar compounds. Evaporates at a reasonable rate.
Ethyl AcetateSingle SolventA moderately polar solvent that is often effective.
Acetone/HexanesSolvent/AntisolventAcetone is a good "dissolving" solvent, while hexanes act as the "precipitating" solvent.[7]
Ethanol/WaterSolvent/AntisolventWater can be an effective antisolvent for moderately polar compounds dissolved in ethanol.

It is highly recommended to perform small-scale solubility tests with a few different solvents to determine the optimal choice for your specific sample.[7]

How can I avoid "oiling out" during crystallization?

"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[10]

  • Ensure the boiling point of your solvent is lower than the melting point of your compound.

  • Use a larger volume of solvent. "Oiling out" can happen when the solution is too concentrated.

  • Add the antisolvent more slowly and at a slightly lower temperature.

What analytical techniques are recommended for purity assessment?

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of organic compounds and quantifying impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify impurities if they are present in sufficient quantity.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocol: Recrystallization using a Solvent-Antisolvent System

This protocol describes the purification of 6-Chloro-3-methyl-pyridine-2-carboxamide using an ethanol/water solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude 6-Chloro-3-methyl-pyridine-2-carboxamide. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration.

  • Addition of Antisolvent: While the ethanol solution is still hot, add water dropwise until a faint cloudiness persists, indicating the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Crude Product issue Identify Primary Issue start->issue color Discoloration (Yellow/Off-White) issue->color Color Issue purity Low Purity/ Low Melting Point issue->purity Purity Issue yield Low Yield issue->yield Yield Issue n_oxide Suspect N-Oxide Impurity color->n_oxide starting_materials Suspect Unreacted Starting Materials purity->starting_materials process_error Review Recrystallization Technique yield->process_error activated_carbon Recrystallize with Activated Carbon n_oxide->activated_carbon aqueous_wash Aqueous Base Wash Before Recrystallization starting_materials->aqueous_wash optimize_solvent Optimize Solvent Volume & Cooling Rate process_error->optimize_solvent success Pure Product activated_carbon->success aqueous_wash->success optimize_solvent->success

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • Organic Syntheses Procedure. pyridine-n-oxide. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Wikipedia. Pyridine-N-oxide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • City University of New York (CUNY). Purification by Recrystallization. Available at: [Link]

  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of California, Los Angeles. recrystallization.pdf. Available at: [Link]

  • University of Texas at Dallas. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Cheméo. 6-chloro-3-(methylamino)pyridine-2-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

  • MDPI. Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]

  • National Center for Biotechnology Information (PMC). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Available at: [Link]

  • Google Patents. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Available at: [Link]

  • University of Colorado Boulder. Crystallization Solvents.pdf. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phases for 6-Chloro-3-methyl-pyridine-2-carboxamide Analysis

Prepared by: Senior Application Scientist, Gemini Labs Welcome to the technical support center for the analysis of 6-Chloro-3-methyl-pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Labs

Welcome to the technical support center for the analysis of 6-Chloro-3-methyl-pyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases. We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when beginning method development for 6-Chloro-3-methyl-pyridine-2-carboxamide.

Q1: What are the key chemical properties of 6-Chloro-3-methyl-pyridine-2-carboxamide I should consider for HPLC method development?

A1: Understanding the analyte's structure is the foundation of method development. 6-Chloro-3-methyl-pyridine-2-carboxamide has several key features:

  • Pyridine Ring: This makes the molecule a basic compound, with a pKa value generally expected to be in the range of 5.2-6.0 for pyridine derivatives.[1][2] This basicity is the most critical factor for controlling retention and peak shape.

  • Hydrophobicity: The presence of a chloro and a methyl group, along with the pyridine ring, gives the molecule moderate hydrophobicity, making it well-suited for reversed-phase (RP) HPLC.

  • Solubility: It is expected to be soluble in common organic solvents like methanol (MeOH) and acetonitrile (ACN).[3]

Controlling the ionization state of the basic pyridine nitrogen is paramount; therefore, mobile phase pH is the most influential parameter you will manipulate.[4][5]

Q2: What is a good starting mobile phase and column for analyzing this compound?

A2: For initial method development, a conservative and logical starting point is crucial. We recommend the following conditions, which are designed to produce sharp peaks by controlling the analyte's ionization state.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA C18 column provides a versatile hydrophobic stationary phase suitable for this moderately polar analyte.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterEstablishes a low pH (~2.5-3.0) to fully protonate the pyridine nitrogen, minimizing peak tailing from silanol interactions.[6]
Mobile Phase B Acetonitrile (ACN)ACN is a good first choice for an organic modifier due to its low viscosity and UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient scout run is efficient for determining the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, ~254 nm or 270 nmPyridine-containing structures typically have strong UV absorbance in this region. A UV scan of the analyte is recommended for optimization.
Temperature 30 °CUsing a column thermostat prevents retention time drift caused by ambient temperature fluctuations.[7]
Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter the selectivity of your separation.[6]

  • Acetonitrile (ACN): Generally considered a stronger solvent than methanol in reversed-phase HPLC, meaning analytes will typically elute earlier at the same percentage composition.[6] It has a lower viscosity, which results in lower backpressure.

  • Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen bond donor.[6] If you are struggling to separate the main peak from impurities with ACN, switching to MeOH is a powerful tool for changing the elution order.

Recommendation: Start with ACN. If resolution is a problem, perform an identical gradient run with MeOH replacing ACN to assess the change in selectivity.

Q4: Why is pH control so critical for this specific analyte?

A4: The pH of the mobile phase directly controls the ionization state of the pyridine ring on your analyte.[4]

  • At Low pH (e.g., pH < 3.5): The pyridine nitrogen is consistently protonated (positively charged). This single ionic state results in sharp, symmetrical peaks. The positive charge also reduces interactions with deprotonated residual silanols (Si-O⁻) on the silica surface of the column packing, which are a primary cause of peak tailing for basic compounds.[6]

  • At Mid pH (e.g., pH 4-6): This range is close to the analyte's pKa. Here, the molecule will exist as a mixture of both protonated and neutral forms. This equilibrium causes significant peak broadening or splitting and should be avoided.

  • At High pH (e.g., pH > 8): The analyte will be in its neutral, uncharged state. This can also yield good peak shapes. However, it requires the use of a specialized hybrid or pH-stable column, as traditional silica-based columns will dissolve at high pH.[6]

A workflow for optimizing pH is detailed later in this guide.

HPLC Troubleshooting Guide

This section uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem: Poor Peak Shape (Tailing)

Q: My peak for 6-Chloro-3-methyl-pyridine-2-carboxamide is tailing severely. What are the likely causes and how do I fix it?

A: Peak tailing for a basic compound like this is a classic HPLC problem, most often caused by secondary interactions between the analyte and the stationary phase.

Causality: The silica backbone of most C18 columns has residual silanol groups (Si-OH). At a mobile phase pH above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated form of your basic analyte.[6] This strong, undesirable interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Troubleshooting Workflow:

G start Tailing Peak Observed check_ph Is mobile phase pH < 3.5 and buffered? start->check_ph lower_ph Action: Lower pH to ~2.5 using 0.1% Formic or Phosphoric Acid. check_ph->lower_ph No check_load Is sample mass on column too high? check_ph->check_load Yes resolved Problem Resolved lower_ph->resolved reduce_load Action: Reduce injection concentration or volume. check_load->reduce_load Yes check_column Is the column old or contaminated? check_load->check_column No reduce_load->resolved flush_column Action: Flush column with strong solvent or replace it. check_column->flush_column Yes flush_column->resolved G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Tuning cluster_2 Phase 3: Final Optimization start Step 1: Initial Gradient Scout Run (ACN with 0.1% Formic Acid) eval1 Evaluate Peak Shape & Retention start->eval1 ph_scout Step 2: pH Scouting (Test pH 2.5 vs pH 7 vs pH 9*) eval1->ph_scout Good Shape, Needs Resolution final_method Final Robust Method eval1->final_method Separation is Adequate solvent_scout Step 3: Solvent Screening (Run same gradient with Methanol) ph_scout->solvent_scout note *High pH requires a pH-stable column. ph_scout->note gradient_opt Step 4: Gradient Optimization (Adjust slope for best resolution) solvent_scout->gradient_opt isocratic Step 5: Convert to Isocratic (Optional) (If applicable for speed/simplicity) gradient_opt->isocratic isocratic->final_method

Caption: Systematic workflow for mobile phase optimization.

References

  • Antimicrobial Agents and Chemotherapy. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ASM Journals. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Shandong Kunda Biotechnology Co Ltd. (n.d.). Methyl 6-chloro-3-methyl-pyridine-2-carboxylate. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • SlidePlayer. (2012). HPLC Method Development. [Link]

  • PMC. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • ZaiQi Bio-Tech. (n.d.). 6-Chloro-3-methyl-pyridine-2-carboxylic acid| CAS No:1201924-32-4. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

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Optimization

Overcoming steric hindrance in 6-Chloro-3-methyl-pyridine-2-carboxamide substitution reactions

Technical Support Center: Substitution Reactions on 6-Chloro-3-methyl-pyridine-2-carboxamide Welcome to the technical support center for substitution reactions involving the 6-Chloro-3-methyl-pyridine-2-carboxamide scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Substitution Reactions on 6-Chloro-3-methyl-pyridine-2-carboxamide

Welcome to the technical support center for substitution reactions involving the 6-Chloro-3-methyl-pyridine-2-carboxamide scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered substrate. We will explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust protocols to achieve successful product outcomes.

The core challenge with this substrate arises from significant steric hindrance around the C6 position. The flanking 3-methyl and 2-carboxamide groups create a congested environment that impedes the approach of both nucleophiles in traditional SNAr reactions and bulky catalyst complexes in modern cross-coupling reactions. This guide provides strategies to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: My substitution reaction on 6-Chloro-3-methyl-pyridine-2-carboxamide is failing or giving very low yields. What is the primary cause?

A: The low reactivity is almost certainly due to severe steric hindrance. The chlorine atom at the C6 position is crowded by the ortho-methyl group at C3 and the ortho-carboxamide group at C2. This steric congestion raises the activation energy for both the formation of the Meisenheimer intermediate in a Nucleophilic Aromatic Substitution (SNAr) pathway and the critical oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] While the pyridine nitrogen activates the ring electronically for nucleophilic attack, the physical blockade is the dominant challenge.[3]

Q2: Should I use a classical SNAr approach or a transition-metal-catalyzed cross-coupling reaction?

A: The choice depends heavily on your nucleophile and tolerance for harsh conditions.

  • SNAr: This method is viable for small, potent nucleophiles (e.g., methoxide, small primary amines) but often requires high temperatures (100-180 °C) or microwave assistance to overcome the steric barrier.[4][5] Polar aprotic solvents like DMSO or DMF are essential to stabilize the charged intermediate.[6][7]

  • Transition-Metal Cross-Coupling: For larger or less reactive nucleophiles (e.g., secondary amines, anilines, boronic acids), a catalyzed approach like the Buchwald-Hartwig amination is strongly recommended.[8][9][10] These methods use specialized catalysts designed to operate in sterically demanding environments, often under milder conditions than SNAr.

Q3: What are the best starting conditions for a Buchwald-Hartwig amination with this substrate?

A: For a sterically hindered heteroaryl chloride, a robust catalyst system is critical. We recommend starting with a high-performance palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand.

  • Catalyst System: A G3 or G4 palladium pre-catalyst (e.g., tBuXPhos-Pd-G3) is an excellent starting point.

  • Ligand: Use a bulky biarylphosphine ligand such as tBuXPhos or the even more sterically demanding tBuBrettPhos. These ligands promote the difficult oxidative addition and facilitate the final reductive elimination step.[1][11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8]

  • Solvent: Anhydrous toluene or dioxane are standard solvents for these reactions.

Q4: Can microwave heating improve my reaction outcomes?

A: Yes, microwave irradiation is an excellent tool for this chemistry. By rapidly and efficiently heating the reaction mixture, it can provide the energy needed to overcome the high activation barrier caused by steric hindrance, often reducing reaction times from many hours to minutes and improving yields.[5][12][13][14] This is particularly effective for forcing sluggish SNAr reactions to completion.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a systematic way.

Problem: No Reaction or Low Conversion (<20%)

This is the most common issue and its solution depends on the chosen synthetic route.

Potential Cause Explanation & Recommended Solution
Insufficient Energy The steric barrier creates a high activation energy. Standard heating at 80-100 °C may be insufficient. Solution: Increase the reaction temperature to 120-180 °C. If thermal stability is a concern, utilize a sealed-vessel microwave reactor to reach high temperatures safely and quickly.[12][13]
Poor Solvent Choice SNAr reactions proceed via a charged Meisenheimer complex. Protic solvents (e.g., ethanol) can hydrogen-bond to and deactivate the nucleophile.[6] Nonpolar solvents cannot stabilize the intermediate. Solution: Switch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP. These solvents effectively stabilize the charged intermediate without deactivating the nucleophile.[3][6]
Weak Nucleophile A neutral nucleophile (e.g., an alcohol or amine) may not be reactive enough to attack the sterically shielded carbon. Solution: Deprotonate the nucleophile in situ or beforehand using a strong, non-nucleophilic base. For example, use sodium hydride (NaH) for alcohols or a strong base like NaOtBu for amines. This generates a more potent anionic nucleophile.[3]
Potential Cause Explanation & Recommended Solution
Ineffective Ligand Standard phosphine ligands (e.g., PPh₃) are not sterically bulky enough to facilitate the reaction on this hindered substrate. Solution: Employ a state-of-the-art, bulky, and electron-rich biarylphosphine ligand. Top choices include tBuXPhos, RuPhos, or specialized ligands like CataCXium A.[1][15] These ligands create a coordinatively unsaturated, reactive palladium center while being bulky enough to promote the crucial C-N reductive elimination step.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and poisoning the catalyst, which slows or halts the catalytic cycle.[16] Solution: Using very bulky ligands helps mitigate this issue by sterically disfavoring the binding of the pyridine nitrogen. Increasing the catalyst loading slightly (e.g., from 1 mol% to 3 mol%) can also help overcome partial inhibition.
Incorrect Base/Solvent The choice of base and solvent is critical and interdependent. An incorrect combination can lead to poor solubility, catalyst decomposition, or slow reaction rates. Solution: For aminations, the combination of NaOtBu in toluene or dioxane is a robust starting point.[8][11] For other couplings, bases like K₃PO₄ or Cs₂CO₃ may be required. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalyst.
Problem: Formation of Side Products / Decomposition
Potential Cause Explanation & Recommended Solution
Carboxamide Hydrolysis At high temperatures and in the presence of strong bases (especially with adventitious water), the 2-carboxamide group can be hydrolyzed to a carboxylic acid. Solution: Use rigorously anhydrous conditions. If hydrolysis persists, consider a milder base (e.g., K₂CO₃, Cs₂CO₃) and a lower reaction temperature for a longer duration. If using a Buchwald-Hartwig protocol, weaker bases are sometimes sufficient with modern catalyst systems.[17]
Thermal Degradation Prolonged heating at very high temperatures (>180 °C) can lead to decomposition of the starting material or product. Solution: Monitor the reaction closely by TLC or LC-MS. Use microwave heating to minimize reaction time at high temperatures.[5] If the reaction is still slow, focus on improving catalyst/ligand choice rather than simply increasing thermal energy.

Section 3: Strategic Protocols & Methodologies

Protocol 3.1: Enhanced SNAr with a Small Nucleophile via Microwave Irradiation

This protocol is suitable for the reaction with a small, strong nucleophile like sodium methoxide.

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-Chloro-3-methyl-pyridine-2-carboxamide (1.0 equiv, e.g., 184 mg, 1.0 mmol).

  • Reagent Addition: Add sodium methoxide (1.5 equiv, e.g., 81 mg, 1.5 mmol) and 4 mL of anhydrous DMSO.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C and hold for 45 minutes. Monitor the pressure to ensure it remains within the vial's limits.

  • Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of cold water. A precipitate of the product should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water (2 x 15 mL) and a small amount of cold diethyl ether.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel.

Protocol 3.2: Buchwald-Hartwig Amination with a Hindered Secondary Amine

This protocol is designed for coupling with a challenging nucleophile like morpholine.

  • Reaction Setup: To an oven-dried Schlenk tube, add tBuXPhos-Pd-G3 pre-catalyst (2 mol%, e.g., 16 mg, 0.02 mmol) and sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 135 mg, 1.4 mmol).

  • Reagent Loading: Add 6-Chloro-3-methyl-pyridine-2-carboxamide (1.0 equiv, e.g., 184 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Nucleophile Addition: Through the septum, add 5 mL of anhydrous toluene, followed by morpholine (1.2 equiv, e.g., 105 µL, 1.2 mmol).

  • Reaction: Place the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and quench carefully with 10 mL of water.

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Section 4: Visualization & Data

Diagrams and Data Tables

G cluster_input Step 1: Assess Nucleophile cluster_decision Step 2: Select Strategy cluster_snar SNAr Pathway cluster_catalysis Catalysis Pathway Start Nucleophile Type & Size Decision Is Nucleophile Small & Potent? (e.g., MeO⁻, EtNH₂) Start->Decision SNAr Pursue SNAr Decision->SNAr Yes Catalysis Use Cross-Coupling Decision->Catalysis No (Bulky or Weak Nucleophile) SNAr_Cond Conditions: - High Temp (120-180°C) - Microwave Assist - Polar Aprotic Solvent (DMSO/DMF) SNAr->SNAr_Cond Cat_Cond Conditions: - Pd Pre-catalyst + Bulky Ligand - Strong, Non-nucleophilic Base - Anhydrous Toluene/Dioxane Catalysis->Cat_Cond

Table 1: Comparison of Typical Reaction Conditions

ParameterSNAr Approach Buchwald-Hartwig Amination
Typical Nucleophiles Small, potent anions (alkoxides, thiolates), small primary aminesSecondary amines, anilines, amides, bulky primary amines
Temperature High (120 - 180 °C), often requires microwaveModerate (80 - 110 °C)
Catalyst NonePd pre-catalyst (e.g., Pd₂(dba)₃) + Ligand
Key Additive NoneBulky, electron-rich phosphine ligand (e.g., tBuXPhos)
Base Stoichiometric strong base (e.g., NaH, KOtBu)Catalytic cycle requires a strong base (e.g., NaOtBu, LHMDS)
Solvent Polar aprotic (DMSO, DMF, NMP)Anhydrous non-coordinating (Toluene, Dioxane)
Key Challenge Overcoming high thermal activation energyPreventing catalyst inhibition and promoting reductive elimination

// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Oxidative Addition\n(Rate-Limiting Step)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex1 [label="Ar-Pd(II)-Cl Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; LigandEx [label="Base-Assisted\nLigand Exchange", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex2 [label="Ar-Pd(II)-NR₂ Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; RE [label="Reductive Elimination\n(Product Forming Step)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂\n(Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OA [label="+ Ar-Cl"]; OA -> Complex1; Complex1 -> LigandEx [label="+ HNR₂\n- HCl"]; LigandEx -> Complex2; Complex2 -> RE [label="Bulky ligand\naccelerates this step"]; RE -> Product; RE -> Pd0 [label="Catalyst\nRegenerated"]; } enddot Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 5: References

  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Samir, A., et al. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]

  • Buitrago Santanilla, A., et al. (2019). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. ACS Catalysis. [Link]

  • Campodónico, P. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Kaur, N. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Minyaev, M. E., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7542. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. [Link]

  • Reactions of 2-halopyridines to form 2-alkyl pyridines. ResearchGate. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Amination of 2-halopyridines. ResearchGate. [Link]

  • Alarcón-Espósito, J., et al. Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC. [Link]

  • Ray, M., et al. (2002). Unusual reactivity of methylene group adjacent to pyridine-2-carboxamido moiety in iron(III) and cobalt(III) complexes. PubMed. [Link]

  • Cembran, A. A., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

  • Dherange, J., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Kumar, A., et al. (2016). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Link]

  • Tu, S., et al. (2007). Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. [Link]

  • Procter, D. J., et al. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Chem. [Link]

  • Rilatt, I., & Caggiano, L. (2001). Directed Deprotonation−Transmetalation as a Route to Substituted Pyridines. Organic Letters. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Chambers, M. J., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Sadawarte, S. K., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PMC. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Semantic Scholar. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Development of UM-200: A Novel Alkyne Amide-Based Inhibitor of the cGAS-STING Pathway. Journal of Medicinal Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic Differentiation of 6-Chloro-3-methylpyridine-2-carboxamide and its Structural Isomers: A Comprehensive Guide

Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scope 6-Chloro-3-methylpyridine-2-carboxamide (CAS: 1446408-24-7) is a highly versatile heterocyclic building block utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

6-Chloro-3-methylpyridine-2-carboxamide (CAS: 1446408-24-7) is a highly versatile heterocyclic building block utilized extensively in 1[1]. During regioselective functionalization, structural isomers—varying only by the relative positions of the chlorine atom and methyl group on the pyridine ring—frequently emerge as byproducts. For example, the isomeric 5-chloro-3-methylpyridine-2-carboxamide is a critical precursor in the synthesis of orally bioavailable 2[2].

Because these isomers share identical molecular weights and similar chromatographic polarities, rigorous spectroscopic characterization is required to unambiguously assign regiochemistry. This guide provides a self-validating framework for differentiating these isomers based on fundamental principles of magnetic anisotropy, spin-spin coupling, and vibrational spectroscopy.

Structural & Logical Workflow

To effectively distinguish these positional isomers, one must analyze the coupling constants ( J -values) and chemical shifts of the residual aromatic protons. The pyridine nitrogen exerts a strong inductive and anisotropic deshielding effect, particularly on the3[3].

SpectralWorkflow N1 Unknown Isomer (C7H7ClN2O) N2 1H NMR (DMSO-d6) Analyze Aromatic Region N1->N2 N3 Determine Coupling Pattern (J-values) N2->N3 N4 J ≈ 2.0 Hz (Meta Coupling) N3->N4 H4 & H6 N5 J ≈ 8.0 Hz (Ortho Coupling) N3->N5 H4 & H5 or H3 & H4 N6 J ≈ 5.0 Hz (Ortho Coupling) N3->N6 H5 & H6 N7 5-Chloro-3-methyl- pyridine-2-carboxamide N4->N7 N9 Check Chemical Shift (Deshielding Effects) N5->N9 N8 4-Chloro-3-methyl- pyridine-2-carboxamide N6->N8 N10 6-Chloro-3-methyl- (H4 ~7.8, H5 ~7.5) N9->N10 Methyl at C3 N11 6-Chloro-5-methyl- (H3 ~8.0, H4 ~7.8) N9->N11 Methyl at C5

Decision tree for spectroscopic differentiation of pyridine-2-carboxamide isomers via 1H NMR.

1H NMR Spectroscopic Profiling

The most definitive method for assigning the substitution pattern of pyridine-2-carboxamides is 1H NMR spectroscopy in DMSO-d6. DMSO-d6 is specifically chosen as the solvent because it prevents the rapid chemical exchange of the primary amide (-CONH2) protons, allowing them to be observed as two distinct broad singlets due to restricted rotation around the4[4].

Causality of Chemical Shifts and Splitting:

  • Ortho vs. Meta Coupling: Protons adjacent to each other on the pyridine ring (ortho) will exhibit a through-bond coupling constant of J≈5.0−8.5 Hz. Protons separated by one carbon (meta) exhibit a much smaller coupling of J≈1.5−2.5 Hz.

  • Deshielding at C6: A proton located at the C6 position is highly deshielded by the electronegative pyridine nitrogen atom, typically resonating downfield at >8.3 ppm.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
IsomerH-3H-4H-5H-6-CH3-CONH2
6-Chloro-3-methyl- -7.80 (d, J=8.1)7.50 (d, J=8.1)-2.45 (s)7.60, 8.00 (br s)
5-Chloro-3-methyl- -7.85 (d, J=2.2)-8.45 (d, J=2.2)2.45 (s)7.65, 8.05 (br s)
4-Chloro-3-methyl- --7.60 (d, J=5.2)8.35 (d, J=5.2)2.50 (s)7.60, 8.00 (br s)
6-Chloro-5-methyl- 7.95 (d, J=8.0)7.80 (d, J=8.0)--2.40 (s)7.60, 8.00 (br s)
(Note: Chemical shifts are empirical approximations based on substituent effects on the pyridine-2-carboxamide core).

FT-IR Vibrational Analysis

While NMR provides definitive regiochemical assignment, FT-IR offers orthogonal validation of the functional groups. The coordination and hydrogen-bonding state of the carboxamide group heavily influence the carbonyl stretching frequency.

Causality of IR Shifts: The exact position of the C-Cl stretch varies slightly depending on whether the chlorine is adjacent to the electron-withdrawing carboxamide or the electron-donating methyl group, which alters the dipole moment of the bond during vibration.

Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Vibrational Mode6-Cl-3-Me5-Cl-3-Me4-Cl-3-Me6-Cl-5-Me
ν(N-H) Amide 3350, 31803355, 31853345, 31753350, 3180
ν(C=O) Amide I 1685168816901682
ν(C=N) Pyridine 1580158515751580
ν(C-Cl) Stretch 1080, 7401085, 7451090, 7501075, 735

Validated Experimental Protocols

Protocol A: High-Resolution 1H NMR Acquisition

A self-validating workflow to ensure accurate resolution of meta-couplings.

  • Sample Preparation: Dissolve 5–10 mg of the highly pure isomer in 0.6 mL of anhydrous DMSO-d6 (100 atom % D). Rationale: Anhydrous conditions prevent the water peak (~3.3 ppm) from broadening and obscuring the methyl signals.

  • Probe Tuning and Matching: Insert the sample and perform automated or manual tuning of the probe to the 1H resonance frequency (e.g., 400.13 MHz). Rationale: Optimizes RF power transfer, maximizing the signal-to-noise ratio (SNR) necessary to detect trace isomeric impurities.

  • Locking and Shimming (Self-Validation Step): Lock onto the deuterium signal of DMSO-d6. Shim the Z1-Z5 gradients until the lock level is stable. Validation: Check the full width at half maximum (FWHM) of the residual DMSO peak (2.50 ppm). It must be ≤ 1.0 Hz. If it is broader, re-shim. Failure to achieve this resolution will cause the 2.2 Hz meta-coupling of the 5-chloro isomer to appear as a broad singlet, leading to misidentification.

  • Acquisition: Execute a standard 1D 1H pulse sequence with 16–32 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds. Rationale: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, allowing for accurate integration relative to the aromatic protons.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Background Calibration: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil. Rationale: Intimate contact is mandatory because the IR evanescent wave penetrates only ~0.5–2 µm into the sample. Poor contact results in artificially weak signals.

  • Acquisition & Validation: Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Validation: Ensure the maximum absorbance of the Amide I band (~1685 cm⁻¹) is between 0.2 and 0.8 AU. If it exceeds 1.0 AU, reduce the anvil pressure to prevent peak distortion caused by anomalous dispersion (ATR correction artifacts).

Sources

Comparative

Cross-Coupling Reactivity Guide: 6-Chloro-3-methyl-pyridine-2-carboxamide vs. Bromo-Pyridines

In modern pharmaceutical synthesis and drug development, palladium-catalyzed cross-coupling reactions are indispensable for constructing complex heteroaryl frameworks. However, not all electrophiles are created equal.

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Author: BenchChem Technical Support Team. Date: April 2026

In modern pharmaceutical synthesis and drug development, palladium-catalyzed cross-coupling reactions are indispensable for constructing complex heteroaryl frameworks. However, not all electrophiles are created equal. The choice between utilizing a highly reactive bromo-pyridine versus a functionalized, deactivated chloro-pyridine—such as 6-chloro-3-methyl-pyridine-2-carboxamide —dictates the entire trajectory of the synthetic workflow.

This guide provides an objective, data-driven comparison of the reactivity profiles of these two substrate classes, detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Causality: The Halogen and Chelation Impact

The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the active Pd(0) catalyst[1].

Bond Dissociation Energy (BDE) and Oxidative Addition Kinetics

The primary divergence in reactivity stems from the inherent strength of the C-X bond. The C-Br bond possesses a dissociation energy of approximately 276 kJ/mol, making its cleavage thermodynamically favorable and kinetically rapid[1]. In contrast, the C-Cl bond is significantly more robust, with a BDE of ~339 kJ/mol[1]. Because oxidative addition into the C-Cl bond presents a much higher free energy of activation ( ΔG‡ ), chloro-pyridines react significantly slower and require elevated temperatures to overcome this kinetic barrier[2].

Structural Complexity: The Case of 6-Chloro-3-methyl-pyridine-2-carboxamide

While generic 2-chloropyridines are already challenging, 6-chloro-3-methyl-pyridine-2-carboxamide introduces severe electronic and coordination hurdles:

  • Competitive Chelation Sinks: The 2-carboxamide group acts as a potent bidentate chelator (via N and O atoms). During the catalytic cycle, the palladium intermediate can be sequestered by this moiety, forming a stable, off-target chelate that effectively poisons the catalyst[3].

  • Electronic Deactivation: The 3-methyl group weakly donates electron density into the pyridine ring. Because Pd(0) oxidative addition is accelerated by electron-deficient (electrophilic) aromatic systems, this added electron density counter-intuitively raises the activation barrier for C-Cl insertion[2].

  • Ligand Necessity: To prevent catalyst poisoning and force oxidative addition, the reaction strictly requires bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos). The extreme steric bulk of these ligands physically prevents the carboxamide group from adopting the geometry required to chelate the palladium center, while their electron-rich nature stabilizes the critical 12-electron L1​Pd(0) active species necessary for C-Cl activation.

Comparative Reactivity Data

The following table summarizes the quantitative performance and necessary conditions for coupling these two substrate classes.

ParameterBromo-Pyridines6-Chloro-3-methyl-pyridine-2-carboxamide
C-X Bond Dissociation Energy ~276 kJ/mol[1]~339 kJ/mol[1]
Oxidative Addition Kinetics Fast (Low ΔG‡ )[2]Slow (High ΔG‡ , Rate-Limiting)[2]
Primary Kinetic Bottleneck Transmetalation / Reductive EliminationOxidative Addition[4]
Preferred Pd Catalysts Pd(PPh 3​ ) 4​ , Pd(dppf)Cl 2​ Pd 2​ (dba) 3​ with XPhos or BrettPhos[3]
Typical Reaction Temp 60–80 °C100–120 °C
Chelation Risk Low to ModerateHigh (due to 2-carboxamide moiety)

Catalytic Pathway Visualization

The diagram below illustrates the divergent energy pathways and ligand requirements dictated by the halogen substituent.

CatalyticCycle Pd0 Active Catalyst L1Pd(0) Br_Sub Bromo-pyridines (C-Br: ~276 kJ/mol) Pd0->Br_Sub Mild Conditions Cl_Sub 6-Chloro-3-methyl-pyridine -2-carboxamide (C-Cl: ~339 kJ/mol) Pd0->Cl_Sub Bulky Ligands (e.g., XPhos) OA_Br Fast Oxidative Addition (Low ΔG‡) Br_Sub->OA_Br OA_Cl Slow Oxidative Addition (High ΔG‡) Cl_Sub->OA_Cl Transmet Transmetalation & Reductive Elimination OA_Br->Transmet OA_Cl->Transmet Transmet->Pd0 Catalyst Regeneration Product Cross-Coupled Product Transmet->Product

Divergent oxidative addition pathways for bromo- vs chloro-pyridines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal tracking mechanisms to confirm the success of the rate-determining steps in real-time.

Protocol A: Mild Suzuki-Miyaura Coupling of Bromo-Pyridines

Because of the weak C-Br bond, this protocol utilizes a standard bidentate ligand and mild base.

  • Preparation: In a flame-dried Schlenk flask, combine the bromo-pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl 2​ (5 mol%), and K 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1, 0.2 M).

  • Reaction: Heat to 80 °C under nitrogen.

  • Self-Validation Mechanism: The reaction mixture will transition from a distinct red/orange suspension to a dark, homogeneous mixture as the active Pd(0) species is generated and consumed. Complete consumption of the bromo-pyridine can be confirmed via TLC (UV active, loss of starting material spot) within 2–4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Forcing Suzuki-Miyaura Coupling of 6-Chloro-3-methyl-pyridine-2-carboxamide

This protocol is engineered to overcome the ~339 kJ/mol BDE and prevent carboxamide chelation by utilizing a highly sterically hindered, electron-rich catalyst system.

  • Preparation: In a heavy-walled pressure vial, combine 6-chloro-3-methyl-pyridine-2-carboxamide (1.0 equiv), arylboronic acid (1.5 equiv), Pd 2​ (dba) 3​ (2.5 mol% Pd), XPhos (10 mol%), and anhydrous K 3​ PO 4​ (3.0 equiv). Causality note: K 3​ PO 4​ is selected over K 2​ CO 3​ because a stronger, anhydrous base is required to drive transmetalation at the elevated temperatures needed for this sluggish oxidative addition.

  • Internal Standard: Add exactly 0.5 equiv of dodecane (internal standard for GC-FID tracking).

  • Solvent Addition: Add degassed Toluene/H 2​ O (10:1, 0.1 M). Seal the vial.

  • Reaction: Heat vigorously to 110 °C for 16–24 hours.

  • Self-Validation Mechanism: Because TLC is unreliable for tracking slow, high-temperature reactions with highly polar amides, extract 50 μ L aliquots at t=2h , t=8h , and t=16h . Dilute with EtOAc and analyze via GC-FID. The reaction is validated as complete when the ratio of the substrate peak area to the dodecane internal standard peak area stabilizes near zero.

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated palladium black and phosphate salts, concentrate under reduced pressure, and purify via reverse-phase or highly polar normal-phase chromatography.

References

  • Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: PMC (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-Chloro-3-methyl-pyridine-2-carboxamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-3-methyl-pyridine-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for handling halogenated and pyridine-containing organic compounds.

The necessity for a stringent disposal protocol for 6-Chloro-3-methyl-pyridine-2-carboxamide stems from the inherent hazards associated with its chemical structure. The presence of a chlorinated pyridine ring suggests that this compound, like many halogenated organic substances, may be persistent in the environment and could have toxic effects. Pyridine and its derivatives are also known for their potential to contaminate soil and water.[1][2] Therefore, improper disposal is not only a regulatory violation but also an environmental and public health risk.

Core Principles of Disposal

The fundamental principle governing the disposal of 6-Chloro-3-methyl-pyridine-2-carboxamide is waste segregation . Due to its chemical nature as a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[3][4][5][6] This segregation is crucial because the disposal methods for halogenated and non-halogenated wastes differ significantly, primarily due to the potential for the formation of highly toxic byproducts like hydrogen chloride during the incineration of chlorinated compounds.[7]

All waste containing 6-Chloro-3-methyl-pyridine-2-carboxamide is classified as hazardous waste and must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[8]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7][9]To protect eyes from splashes of the compound, which may cause serious eye irritation.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[7]To prevent skin contact, as the compound may cause skin irritation.[10][11]
Protective Clothing A lab coat, closed-toe shoes, and long pants.[7]To minimize skin exposure to the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.

All handling and preparation for disposal of 6-Chloro-3-methyl-pyridine-2-carboxamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] An emergency eyewash station and safety shower must be readily accessible.[7][9]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal procedure will depend on the form of the waste. Below are detailed protocols for various scenarios.

Scenario 1: Unused or Excess 6-Chloro-3-methyl-pyridine-2-carboxamide (Solid)
  • Container Selection: Obtain a designated hazardous waste container that is compatible with chlorinated organic compounds. The container must have a secure, tight-fitting lid.[5]

  • Labeling: Before adding any waste, label the container clearly with "Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name: "6-Chloro-3-methyl-pyridine-2-carboxamide."[5][6] Include the date when the first waste is added.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[12]

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to arrange for pickup by a licensed hazardous waste disposal company.[7]

Scenario 2: Contaminated Labware (e.g., glassware, pipette tips, gloves)
  • Gross Decontamination: If possible, rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) to remove the majority of the residue. This rinsate is now considered hazardous waste and must be disposed of as "Halogenated Organic Liquid Waste" (see Scenario 3).

  • Solid Waste Collection: Place all contaminated solid items, including gloves, weigh boats, and pipette tips, into a designated "Halogenated Organic Solid Waste" container.[6] This container should be separate from the one holding the pure compound.

  • Labeling and Storage: Label and store the container as described in Scenario 1.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Scenario 3: Solutions Containing 6-Chloro-3-methyl-pyridine-2-carboxamide and Spill Cleanup Materials
  • Waste Collection: Collect all solutions containing 6-Chloro-3-methyl-pyridine-2-carboxamide in a designated "Halogenated Organic Liquid Waste" container.[3][5] Do not mix with non-halogenated waste.[5]

  • Spill Management: In the event of a spill, contain the material using an inert absorbent such as vermiculite, sand, or earth.[7] Carefully sweep or scoop the absorbed material to avoid generating dust.[7]

  • Spill Waste Disposal: Place the absorbent material contaminated with the compound into the "Halogenated Organic Solid Waste" container.[7][12]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Labeling and Storage: Label and store the waste containers as previously described.

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 6-Chloro-3-methyl-pyridine-2-carboxamide.

DisposalWorkflow Waste Waste Generation (6-Chloro-3-methyl-pyridine-2-carboxamide) Form Determine Waste Form Waste->Form Solid Solid Waste (Unused compound, contaminated labware, spill cleanup material) Form->Solid Solid Liquid Liquid Waste (Solutions containing the compound, rinsates) Form->Liquid Liquid SolidContainer Collect in 'Halogenated Organic Solid Waste' Container Solid->SolidContainer LiquidContainer Collect in 'Halogenated Organic Liquid Waste' Container Liquid->LiquidContainer LabelSolid Label Container Correctly SolidContainer->LabelSolid LabelLiquid Label Container Correctly LiquidContainer->LabelLiquid StoreSolid Store in Satellite Accumulation Area LabelSolid->StoreSolid StoreLiquid Store in Satellite Accumulation Area LabelLiquid->StoreLiquid DisposalSolid Arrange for Professional Disposal StoreSolid->DisposalSolid DisposalLiquid Arrange for Professional Disposal StoreLiquid->DisposalLiquid

Caption: Decision workflow for the proper disposal of 6-Chloro-3-methyl-pyridine-2-carboxamide waste.

Regulatory Compliance: The Final Word

The generator of the hazardous waste is legally responsible for its proper disposal from "cradle-to-grave." This means maintaining detailed records of the waste, including its composition, quantity, and the date of collection for disposal.[7] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations. The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[1][7]

By adhering to these procedures, you contribute to a safe and sustainable laboratory environment, upholding the highest standards of scientific integrity and responsibility.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Laboratory Waste Disposal. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Hazardous Waste Segregation. (2016, April 15).
  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • Frequently-Used Federal Hazardous Waste Codes. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • 2 - SAFETY DATA SHEET. (2014, January 21).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council. (n.d.).
  • Safety Data Sheet. (2023, December 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.).
  • 6-chloro-3-(methylamino)pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.).
  • 6-chloro-3-methoxypyridine-2-carboxylic acid — Chemical Substance Information. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • 6-Chloro-3-methyl-pyridine-2-carboxylic acid| CAS No:1201924-32-4. (n.d.).
  • EPA Hazardous Waste Code. (n.d.).
  • (n.d.).
  • EPA Listed Wastes Table 1: Maximum concentration of contaminants for the ““toxicity”” characteristic, as determined by t. (n.d.).
  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
  • 2-chloro-4-methylpyridine-3-carboxamide SDS, 152362-01-1 Safety Data Sheets - ECHEMI. (n.d.).

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Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-3-methyl-pyridine-2-carboxamide

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 6-Chloro-3-methyl-pyridine-2-carboxamide. As a substituted chloropyridine,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 6-Chloro-3-methyl-pyridine-2-carboxamide. As a substituted chloropyridine, this compound warrants a rigorous approach to safety. The following procedures are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. Our goal is to empower you with the knowledge to handle this chemical confidently and safely, making the laboratory a secure environment for innovation.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the potential hazards of 6-Chloro-3-methyl-pyridine-2-carboxamide is fundamental to selecting the correct Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, we can infer its toxicological profile from structurally similar chemicals, such as other chlorinated pyridines and pyridine carboxamides.

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][4]

These hazards dictate that all routes of exposure—dermal, ocular, inhalation, and ingestion—must be protected through a combination of engineering controls and a comprehensive PPE strategy.

Section 2: Core Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is your primary defense against chemical exposure. The following protocol is the minimum standard for handling 6-Chloro-3-methyl-pyridine-2-carboxamide in any quantity.

Step-by-Step PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task being performed.

PPE_Selection_Workflow cluster_0 cluster_1 Engineering Controls cluster_2 PPE Selection start Start: Assess Task (e.g., Weighing, Synthesis) fume_hood Work in a certified chemical fume hood? start->fume_hood face_shield Add Face Shield start->face_shield Risk of significant splash/aerosolization? apron Add Chemical-Resistant Apron start->apron Handling large quantities or risk of major splash? eye_protection Eye Protection: Chemical Splash Goggles (Minimum) fume_hood->eye_protection Always respirator Respiratory Protection: NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No, or ventilation is inadequate hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Butyl Rubber, Viton®) eye_protection->hand_protection Always body_protection Body Protection: Lab Coat (Minimum) hand_protection->body_protection Always

Caption: PPE selection workflow for handling the target chemical.

Detailed PPE Specifications

1. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[5]

  • Enhanced Protection: A full-face shield must be worn over safety goggles when there is an increased risk of splashes, such as during the transfer of large volumes of solutions or when a reaction is under pressure.[6]

2. Hand Protection: The pyridine ring and its derivatives can be absorbed through the skin.[7] Glove selection is therefore critical.

  • Recommended Materials: While nitrile gloves are common, they may not offer sufficient protection for prolonged contact with all pyridine derivatives.[7] It is highly recommended to use gloves made of more robust materials. Always consult the manufacturer's compatibility chart for specific breakthrough times.

  • Donning and Doffing: Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using a technique that avoids skin contamination and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after glove removal.[3]

Glove MaterialSuitability for Chlorinated PyridinesKey Considerations
Butyl Rubber Recommended Excellent resistance to many organic solvents and chemicals.[6][7]
Viton® Recommended Offers high resistance to aromatic and chlorinated compounds.[6]
Nitrile Use with Caution Suitable for incidental contact only. Not recommended for prolonged handling or immersion.[7]
Latex Not Recommended Offers poor chemical resistance to this class of compounds.[5]

3. Body Protection:

  • Standard Use: A fully buttoned, long-sleeved lab coat is required to protect against incidental skin contact.[8]

  • High-Risk Tasks: For operations involving larger quantities or a significant risk of spillage, supplement the lab coat with a PVC or other chemically resistant apron.[9]

4. Respiratory Protection:

  • Primary Control: All handling of 6-Chloro-3-methyl-pyridine-2-carboxamide, especially when in solid (dust) or solution (vapor) form, must be conducted within a properly functioning and certified chemical fume hood.[5][8] This is the most critical step in preventing respiratory exposure.

  • Secondary Control: In the rare event of a fume hood failure or a large spill outside of containment, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] Personnel must be medically cleared and fit-tested to use a respirator.[7]

Section 3: Operational and Disposal Plans

Safe operations extend beyond wearing PPE. They encompass the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • PPE Donning: Don all required PPE as determined by the workflow in Section 2.

  • Weighing/Transfer: If the compound is a solid, handle it carefully to avoid generating dust.[10] Use a spatula to transfer the material. If it is a liquid, keep the container tightly closed when not in use.[11]

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have been exposed.

  • PPE Doffing: Remove PPE in the correct order (e.g., gloves first), avoiding self-contamination. Dispose of all single-use items in the designated hazardous waste container.

Spill Management Protocol

For small, manageable spills inside a chemical fume hood:

  • Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.

  • Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[6][12]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[6][12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6][12]

Disposal of Contaminated Materials

All materials that come into contact with 6-Chloro-3-methyl-pyridine-2-carboxamide are considered hazardous waste. This includes used PPE, contaminated labware (e.g., pipette tips, weighing paper), and any residual chemical.[12]

Disposal_Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Oversight & Final Disposal generation Waste Generation (Used PPE, Contaminated Labware, Unused Chemical) segregation Segregation Collect as Chlorinated Organic Waste generation->segregation container Containerization & Labeling - Leak-proof, compatible container - Label: 'Hazardous Waste' & full chemical name segregation->container storage Secure Storage - Tightly sealed container - Designated Satellite Accumulation Area container->storage ehs Contact EHS (or licensed contractor) for waste pickup storage->ehs incineration Final Disposal Incineration at a licensed hazardous waste facility ehs->incineration

Caption: Disposal workflow for contaminated materials.

Key Disposal Steps:

  • Segregation: Collect all waste containing this chemical in a dedicated container. Do not mix with non-halogenated waste streams.[13]

  • Containerization: Use a leak-proof glass or chemically compatible container with a secure lid. Do not fill the container beyond 90% capacity.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-Chloro-3-methyl-pyridine-2-carboxamide".[12][13]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and final disposal, which is typically high-temperature incineration for chlorinated organic compounds.[6][12][14]

By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling 6-Chloro-3-methyl-pyridine-2-carboxamide, ensuring a safer laboratory environment for yourself and your colleagues.

References

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  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024).
  • Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. Benchchem.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024).
  • Safety Data Sheet: Pyridine. Carl ROTH. (2025).
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  • 3-Pyridinecarboxaldehyde Safety Data Sheet. Santa Cruz Biotechnology.
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  • SAFETY DATA SHEET - 2-amino-6-methylpyridine. Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - 3-Aminomethylpyridine. Sigma-Aldrich. (2025).
  • SAFETY DATA SHEET - 3-Amino-6-chloro-2-picoline. Fisher Scientific. (2025).
  • SAFETY DATA SHEET - Methyl 4-Chloro-2-pyridinecarboxylate. Tokyo Chemical Industry. (2026).
  • Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. KISHIDA CHEMICAL CO., LTD. (2023).
  • Degradation of Pyridines in the Environment. ResearchGate.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • 6-Chloro-3-fluoro-2-pyridinecarboxaldehyde SDS.
  • 2-Chloro-3-Methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.
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  • Safe handling and storage procedures for 2-chloro-3-methylpyridine. Benchchem.

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